Methyl 3,4-dimethoxycinnamate

Catalog No.
S561321
CAS No.
5396-64-5
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-dimethoxycinnamate

CAS Number

5396-64-5

Product Name

Methyl 3,4-dimethoxycinnamate

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3

InChI Key

JXRYDOZRPYFBKO-UHFFFAOYSA-N

SMILES

Array

Synonyms

Methyl 3,4-Dimethoxycinnamate; 3-(3,4-Dimethoxyphenyl)-2-propenoic Acid Methyl Ester; 3,4-O-Dimethylcaffeic Acid Methyl Ester; NSC 4331;

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC

The exact mass of the compound Methyl 3,4-dimethoxycinnamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4331. It belongs to the ontological category of alkyl cinnamate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

thermal properties of Methyl 3,4-dimethoxycinnamate

Author: Smolecule Technical Support Team. Date: February 2026

Verified Chemical Identifiers

The table below consolidates the key identifying information for Methyl 3,4-dimethoxycinnamate from the search results.

Property Value
CAS Number 5396-64-5 [1] [2]
Molecular Formula C12H14O4 [1] [3] [2]
Molecular Weight 222.24 g/mol [1] [3] [2]
IUPAC Name methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2]
Common Synonyms This compound; 3,4-O-Dimethylcaffeic acid methyl ester [1] [4] [2]

Missing Thermal Properties and Available Data

Specific thermal properties like melting point, boiling point, and flash point are listed as "N/A" (Not Available) in the major chemical databases consulted [2]. The available data is primarily focused on its biological activities and structural characteristics:

  • Biological Activity: It is identified as an inhibitor of uredospore germination (a type of fungal spore) and also inhibits global DNA methylation in Hep3B cells (a human liver cancer cell line) [1] [2].
  • Structural Data: Detailed NMR chemical shift data is available from the Biological Magnetic Resonance Data Bank (BMRB), which is useful for confirming the compound's structure [3].
  • Related Compound Data: Research on a similar compound, Methyl-E-4-methoxycinnamate (a common sunscreen agent), discusses its excited-state dynamics and photostability [5]. However, this does not directly provide thermodynamic data for the 3,4-dimethoxy variant.

Methodology for Experimental Determination

For researchers needing to obtain this data, the diagram below outlines a potential experimental workflow.

Start Sample of This compound A1 Thermogravimetric Analysis (TGA) Start->A1 A2 Differential Scanning Calorimetry (DSC) Start->A2 B1 Weight Loss Profile A1->B1 B2 Melting Point & Decomposition Enthalpy A2->B2 C1 Thermal Stability & Decomposition Onset B1->C1 C2 Phase Transition Temperatures B2->C2 End Comprehensive Thermal Properties C1->End C2->End

Experimental workflow for determining the thermal properties of a compound using TGA and DSC.

References

Methyl 3,4-dimethoxycinnamate solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the core identifying information and basic physical properties for Methyl 3,4-dimethoxycinnamate (CAS No. 5396-64-5).

Property Value / Description
CAS Number 5396-64-5 [1] [2] [3]
Molecular Formula C12H14O4 [1] [2] [3]
Molecular Weight 222.24 g/mol [1] [2] [3]
IUPAC Name methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2] [3]
Boiling Point 339.3 °C (estimated) [4]
Flash Point 149.3 °C (estimated) [4]
logP (o/w) 2.00 (estimated) [4]

Solubility and Storage

The following table consolidates the available information on the compound's solubility and handling conditions.

Aspect Information
Water Solubility 653.4 mg/L at 25 °C (estimated) [4]
Storage Condition 2-8°C [1] [2]
Hazard Codes Xi (Irritant) [1] [2]

Biological Activity and Research Application

This compound is identified in chemical databases with the following research applications [1] [2]:

  • An inhibitor of uredospore germination. This indicates it has been studied for its potential to inhibit the germination of fungal spores, specifically in rust fungi.
  • An inhibitor of global DNA methylation in Hep3B cells. This suggests a role in epigenetic research, as it can affect DNA methylation patterns in a human liver cancer cell line (Hep3B).

The diagram below outlines this basic biological activity and potential research workflow based on the available information.

G cluster_anti_infective Anti-infective Pathway cluster_epigenetic Epigenetic Pathway Compound This compound AI_Action Inhibits uredospore germination Compound->AI_Action Epi_Action Inhibits global DNA methylation Compound->Epi_Action AI_Outcome Potential Antifungal Effect AI_Action->AI_Outcome Epi_Outcome Altered gene expression in Hep3B cells Epi_Action->Epi_Outcome

References

natural sources of Methyl 3,4-dimethoxycinnamate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile

The table below summarizes the key identifying information and properties of Methyl 3,4-dimethoxycinnamate.

Property Category Details
Systematic Name (2E)-3-(3,4-Dimethoxyphenyl)-2-propenoic acid methyl ester [1] [2]
Other Names Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate; 3,4-Dimethoxycinnamic acid methyl ester [1] [3]
CAS Registry Number 5396-64-5 [1] [2] [3]
Molecular Formula C12H14O4 [4] [1] [3]
Average Mass 222.24 g/mol [1] [3]
Classification Phenylpropanoid ester [5]
Reported Bioactivity Inhibitor of global DNA methylation in Hep3B cells; inhibitor of uredospore germination [3]
Physical Form Likely a solid at room temperature (based on "store at room temperature" instructions from suppliers) [6] [3]

NMR Spectroscopic Data

For researchers needing to identify or verify this compound, the following table lists the nuclear magnetic resonance (NMR) chemical shifts assigned by the Biological Magnetic Resonance Data Bank (BMRB entry bmse010231) [4].

Atom ID Author Nomenclature 13C Chemical Shift (ppm) Atom ID Author Nomenclature 1H Chemical Shift (ppm)
C12 G 166.92 H27 A 7.63
C10 4 151.02 H26 6 7.09
C11 3 149.00 H30 2 7.04
C7 A 144.67 H28 5 6.86
C9 1 126.85 H29 B 6.30
C4 6 122.81 H17, H19, H18, H21, H22, H20 OMe 3.90
C5 B 115.26 H25, H24, H23 GOMe 3.79
C6 5 111.51
C8 2 110.49
C1 4OMe 55.59
C2 3OMe 55.52
C3 GOMe 51.20

Research Context and Experimental Guidance

While a direct natural source is not listed in the results, the following context can guide your research:

  • Indirect Clues from Related Compounds: The search results indicate that phenylpropanoid esters are key insecticidal components in the root oil of Alpinia galanga (a plant in the ginger family) [5]. The study specifically mentions methyl cinnamate and ethyl 4-methoxycinnamate as major active constituents. This strongly suggests that plants like Alpinia galanga are a promising starting point for finding structurally similar compounds, including this compound.
  • Proposed Workflow for Natural Product Discovery: Based on standard methodologies in the field, the following diagram outlines a potential experimental approach to isolate and identify this compound from a biological source.

start Select Plant Material (e.g., Alpinia species) step1 Extraction (Solvent extraction or Steam Distillation) start->step1 step2 Fractionation (Chromatography, e.g., Column Chromatography) step1->step2 step3 Chemical Analysis (GC-MS or LC-MS) step2->step3 step4 Purification step3->step4 step5 Structural Elucidation (NMR Spectroscopy) step4->step5 end Identity Confirmed step5->end

  • Step 1: Plant Selection and Extraction: Focus on plant families known to produce cinnamic acid derivatives, such as Zingiberaceae (ginger family) or Piperaceae (pepper family). Use solvents like methanol or dichloromethane for extraction, or employ steam distillation for volatile compounds [5].
  • Step 2: Fractionation and Screening: Separate the crude extract using techniques like vacuum liquid chromatography or flash column chromatography. Screen the fractions for the presence of the target compound using thin-layer chromatography (TLC) or mass spectrometry.
  • Step 3: Purification and Identification: Further purify active fractions containing the compound of interest using preparative HPLC or repeated column chromatography. The final structure should be confirmed by comparing its NMR data (as shown in the table above) and mass spectral data with the established literature [4] [3].

References

Methyl 3,4-dimethoxycinnamate biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Methyl 3,4-dimethoxycinnamate

The table below summarizes the key identified properties of this compound:

Property Details
CAS Number 5396-64-5 [1] [2] [3]
IUPAC Name methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [2] [3]
Molecular Formula C₁₂H₁₄O₄ [1] [4] [2]
Molecular Weight 222.24 g/mol [1] [4]
Synonyms methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate; trans-3,4-Dimethoxycinnamic acid methyl ester; Ferulic methyl ester [1] [2]
Biological Activity Inhibitor of uredospore germination; inhibits global DNA methylation in Hep3B cells [1]
Physical State Solid [5] (based on a closely related compound)

Research Context and Suggested Pathways

While a direct biosynthesis pathway was not found, the search results point to several relevant research contexts that can guide your investigation.

  • Classification: The compound is categorized as a cinnamic acid ester, which places its origin within the shikimate and phenylpropanoid biosynthetic pathways in plants [5]. This is the most probable route for its natural biosynthesis.
  • Related Research: One study mentions 3,4-dimethoxycinnamate in the context of metabolic engineering for producing cis, cis-muconate from plant-based compounds [6]. This indicates that microbial biosynthesis using engineered strains like Corynebacterium glutamicum could be a viable and contemporary research approach.

How to Propose a Plausible Biosynthetic Route

Given the above context, you can hypothesize a biosynthesis pathway. The following diagram outlines a logical, multi-step route based on the compound's structure and its relationship to known biochemical pathways.

G Proposed Biosynthesis from Phenylalanine Start Phenylalanine (Primary Metabolite) Step1 Deamination by Phenylalanine Ammonia-Lyase (PAL) Start->Step1 Step2 Hydroxylation at C3 and C4 by Cytochrome P450 Enzymes Step1->Step2 Yields Cinnamic Acid Step3 Methylation of OH Groups by O-Methyltransferases Step2->Step3 Yields Caffeic Acid Step4 Esterification with Methanol by Methyltransferases Step3->Step4 Yields 3,4-Dimethoxycinnamic Acid End Methyl 3,4- Dimethoxycinnamate Step4->End

This proposed pathway suggests a route starting from the amino acid phenylalanine, common in plant phenylpropanoid metabolism. The key stages involve:

  • Deamination: Conversion of phenylalanine to cinnamic acid.
  • Hydroxylation: Addition of hydroxyl groups to the phenyl ring.
  • Methylation: Transfer of methyl groups to the hydroxyls.
  • Esterification: Final step forming the methyl ester.

Conclusion and Further Research Directions

Currently, detailed enzymatic mechanisms and gene-level regulatory information for this compound biosynthesis are not available in the public domain. To advance your research, I suggest:

  • Explore Analogous Pathways: Deeply investigate the well-documented biosynthesis pathways of its precursors, such as caffeic acid and ferulic acid.
  • Utilize Metabolic Engineering: Consider employing engineered microbial systems, as indicated by one of the research articles [6], as a practical approach for production.
  • Leverage Analytical Data: The available NMR data [4] is crucial for verifying the identity of the compound in experimental setups.

References

Core Mechanisms of DNA Methylation and Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

DNA methylation is an epigenetic process involving the addition of a methyl group to the 5-carbon of cytosine in CpG dinucleotides, forming 5-methylcytosine (5-mC). This process is catalyzed by DNA methyltransferases (DNMTs) and typically leads to gene silencing [1] [2].

Key Enzymes and DNMT Inhibitor Mechanisms The table below summarizes the core DNMTs and the mechanisms by which different classes of inhibitors target them.

Category Key Components Function Inhibitor Types & Examples Inhibitor Mechanism of Action

| Writers | DNMT1, DNMT3A, DNMT3B, UHRF1 [3] [4] [2] | DNMT1: Maintains methylation patterns during DNA replication. DNMT3A/B: Perform de novo methylation. UHRF1: Recognizes hemi-methylated DNA and recruits DNMT1. [3] [4] | Nucleoside Analogs (e.g., Decitabine, Azacitidine) [5] [6] [1] | Incorporated into DNA during replication; form covalent complexes with DNMTs, leading to their degradation and subsequent passive DNA demethylation [6] [1]. | | | | | Non-Nucleoside Inhibitors (e.g., RG108) [7] [5] | Directly block the active site of DNMTs without being incorporated into DNA, inhibiting enzyme activity [5]. | | Erasers | TET1, TET2, TET3 [8] [2] | Catalyze the oxidation of 5-mC to 5-hydroxymethylcytosine (5-hmC), initiating the active DNA demethylation pathway [8] [2]. | HMT Inhibitors (e.g., Chaetocin) [7] | Although not direct DNMTis, inhibitors like the histone methyltransferase inhibitor Chaetocin have been shown to increase global DNA methylation and reverse epigenetic silencing [7]. |

This mechanistic understanding is supported by structural biology. The crystal structure of human DNMT1 reveals auto-inhibitory conformations that are released upon binding to hemi-methylated DNA and the cofactor S-adenosylmethionine (SAM), allowing catalysis to proceed [1].

Experimental Analysis of Global DNA Methylation

To assess the global effects of DNA methylation inhibitors, several well-established methodologies are employed. The workflow below outlines a typical experimental process.

G cluster_methods Key Techniques Start Start: Cell/Tissue Treatment with DNMT Inhibitor DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Analysis_Method Analysis Method DNA_Extraction->Analysis_Method ELISA ELISA/Colorimetric Assay Analysis_Method->ELISA  Global 5-mC  8-OHdG BS_Seq Bisulfite Sequencing (WGBS for genome-wide) Analysis_Method->BS_Seq Base-resolution Methylation Dot_Blot Dot Blot Analysis_Method->Dot_Blot 5-hmC/5-mC Levels Flow Flow Cytometry (e.g., for Prelamin A) Analysis_Method->Flow Protein Accumulation Result Result & Interpretation ELISA->Result BS_Seq->Result Dot_Blot->Result Flow->Result

Detailed Experimental Protocols

  • Global 5-mC Quantification: Global DNA methylation levels can be determined by measuring 5-methylcytosine (5-mC) content using commercially available colorimetric assay kits. DNA is extracted, and the percentage of methylated DNA is calculated based on optical density readings, often using the formula: 5-mC % = (Sample OD - Negative Control OD) / (Slope × amount of input sample DNA in ng) × 100% [7].
  • 8-OHdG Detection by ELISA: Oxidative DNA damage can be assessed by measuring 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels, which is a biomarker of oxidative stress. This is typically performed using a commercial ELISA kit on plasma or cell lysates, following the manufacturer's instructions [7].
  • Whole-Genome Bisulfite Sequencing (WGBS): This is the gold standard for base-resolution mapping of DNA methylation. Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils (read as thymines in sequencing), while methylated cytosines remain unchanged. Sequencing and subsequent bioinformatic analysis reveal the methylation status of cytosines across the entire genome [4].
  • 5-hmC Analysis via Dot Blot: To analyze levels of 5-hydroxymethylcytosine (5-hmC), genomic DNA is extracted, denatured, and spotted directly onto a nitrocellulose membrane. The membrane is then probed with a specific anti-5-hmC antibody, and the signal is detected to semi-quantify global 5-hmC levels [8].

Functional Consequences and Therapeutic Applications

Inhibiting DNA methylation has profound consequences on cell function, which can be harnessed for therapy.

  • Induction of Cellular Senescence: Research using degron systems to deplete DNMT1/UHRF1 (causing DNA demethylation without the DNA damage associated with nucleoside analogs) shows that cancer cells enter a state of cellular senescence. This is characterized by G1 cell cycle arrest, enlarged nuclei, expression of the Senescence-Associated Secretory Phenotype (SASP), and positivity for Senescence-Associated β-galactosidase (SA-β-gal). This senescence is p53/Rb independent but involves p21 and cGAS [4].
  • Immune Response Activation via Viral Mimicry: DNMT inhibitors can induce the expression of endogenous retroviral elements, producing double-stranded RNA (dsRNA) in the cell. This triggers an innate immune response characterized by interferon signaling, which can enhance anti-tumor immunity [9].
  • Reversal of Immune Evasion in Cancer: A key therapeutic application is the combination of DNMT inhibitors with immune checkpoint inhibitors. DNMT inhibitors can reverse the hypermethylation and silencing of Major Histocompatibility Complex class-I (MHC-I) genes in cancer cells. This increases tumor antigen presentation, making the cancer cells more visible and vulnerable to cytotoxic T-cells, thereby potentiating the effect of PD-1/PD-L1 inhibitors [10] [6].

The following diagram synthesizes the primary mechanisms and consequences of global DNA methylation inhibition.

G cluster_mechanisms Molecular Mechanisms cluster_consequences Functional Consequences DNMTi Global DNA Methylation Inhibitor (e.g., Decitabine, RG108) Mech1 DNMT Depletion & DNA Demethylation DNMTi->Mech1 Mech2 Endogenous Retrovirus Expression (dsRNA) DNMTi->Mech2 Mech3 Tumor Suppressor Gene Reactivation (e.g., SFRP2) DNMTi->Mech3 Cons1 Cellular Senescence (G1 Arrest, SASP, SA-β-gal) Mech1->Cons1 Cons4 Enhanced Tumor Antigen Presentation (MHC-I) Mech1->Cons4  Includes MHC-I  Demethylation Cons2 Innate Immune Response (Interferon Signaling) Mech2->Cons2 Cons3 Inhibition of Oncogenic Pathways (e.g., Wnt) Mech3->Cons3 Therapeutic Therapeutic Outcome • Cancer Therapy • Latency Reversal (e.g., HIV) Cons1->Therapeutic Cons2->Therapeutic Cons3->Therapeutic Cons4->Therapeutic

Conclusion and Research Outlook

Global DNA methylation inhibitors function primarily by depleting DNMT enzymes, leading to widespread DNA demethylation. The consequences are pleiotropic, including the reactivation of silenced tumor suppressor genes, induction of senescence, and triggering of antiviral immune pathways.

Current research is focused on overcoming the challenges of toxicity and specificity. Key future directions include:

  • Developing more specific non-nucleoside inhibitors [5] [1].
  • Optimizing combination therapies, particularly with immune checkpoint inhibitors, to enhance efficacy and overcome resistance in solid tumors [10] [6].
  • Utilizing advanced genetic tools (e.g., CRISPR, degron systems) to dissect the specific effects of demethylation from off-target effects [4].

References

Synthesis and Application Notes for Methyl 3,4-dimethoxycinnamate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Table 1: Basic Chemical Information for Methyl 3,4-dimethoxycinnamate

Property Description
CAS Number 5396-64-5 [1] [2]
Molecular Formula C₁₂H₁₄O₄ [1] [3] [2]
Molecular Weight 222.24 g/mol [1] [3]
IUPAC Name methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2]
Common Synonyms This compound; 3,4-dimethoxycinnamic acid methyl ester; ferulic methyl ester [1] [2]
Storage Store at 2-8°C [1]

Reported Synthesis Pathways

The synthesis of this compound can be achieved through at least two primary routes: a direct esterification of the parent acid or a two-step process from veratraldehyde. The following diagram outlines these core pathways.

G Veratraldehyde Veratraldehyde Knoevenagel Condensation\n(Malonic acid, Pyridine, Piperidine) Knoevenagel Condensation (Malonic acid, Pyridine, Piperidine) Veratraldehyde->Knoevenagel Condensation\n(Malonic acid, Pyridine, Piperidine)   [4] One-Pot Knoevenagel\nCondensation-Esterification One-Pot Knoevenagel Condensation-Esterification Veratraldehyde->One-Pot Knoevenagel\nCondensation-Esterification   [4] 3,4-Dimethoxycinnamic Acid 3,4-Dimethoxycinnamic Acid Esterification\n(e.g., with Methanol) Esterification (e.g., with Methanol) 3,4-Dimethoxycinnamic Acid->Esterification\n(e.g., with Methanol)   [5] This compound This compound Knoevenagel Condensation\n(Malonic acid, Pyridine, Piperidine)->3,4-Dimethoxycinnamic Acid   [4] Esterification\n(e.g., with Methanol)->this compound   [5] One-Pot Knoevenagel\nCondensation-Esterification->this compound   [4]

Synthesis via Knoevenagel Condensation

This method involves a one-pot condensation of veratraldehyde with a malonate derivative, which simultaneously forms the cinnamate backbone and the methyl ester. This is a common and efficient approach mentioned in a patent for the synthesis of the related drug Tranilast [4].

Key Reaction Steps:

  • Reaction Setup: Add malonic acid and organic bases (pyridine, piperidine) to veratraldehyde. The patent indicates that various organic solvents can be used, including dichloromethane, toluene, xylene, tetrahydrofuran, or 1,4-dioxane [4].
  • Condensation: The reaction mixture is stirred, typically under reflux, to facilitate the Knoevenagel condensation, forming the cinnamic acid derivative.
  • Esterification: The reaction conditions directly yield the methyl ester. In the context of the patent, this is referred to as "tranilast methyl ester," which shares the core structure of this compound [4].
  • Work-up: The crude product is isolated by adjusting the pH with an inorganic base (e.g., sodium hydroxide, lithium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid), followed by washing, drying, and concentration [4].
Alternative Synthesis from Vanillin

An academic paper describes a multi-step synthesis where vanillin is used as the starting material [5].

  • Acetylation of vanillin followed by hydrolysis yields ferulic acid.
  • Methylation of ferulic acid produces this compound.
  • This ester can be hydrolyzed to yield 3,4-dimethoxycinnamic acid for further transformations [5].

Characterization Data

Proper characterization is essential for verifying the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for this purpose.

Table 2: NMR Spectroscopic Data for this compound (250 MHz) [3]

Atom ID Assignment (Author Nomenclature) δ (¹³C), ppm δ (¹H), ppm
C3 GOMe (Ester -OCH₃) 51.20 3.79
C2, C1 3OMe, 4OMe (Aryl -OCH₃) 55.52, 55.59 3.90
C8 C2 (Aromatic CH) 110.49 7.04
C6 C5 (Aromatic CH) 111.51 6.86
C5 Cβ (Alkene CH) 115.26 6.30
C4 C6 (Aromatic CH) 122.81 7.09
C9 C1 (Aromatic Quaternary C) 126.85 -
C7 Cα (Alkene CH) 144.67 7.63
C11 C3 (Aromatic Quaternary C) 149.00 -
C10 C4 (Aromatic Quaternary C) 151.02 -
C12 G (Ester C=O) 166.92 -

Biological Activity and Research Applications

This compound is noted in scientific literature for several biological activities, making it a compound of interest in drug discovery.

Table 3: Reported Biological Activities and Research Applications

Application Area Reported Activity / Use Model / Context
Epigenetic Research Inhibitor of global DNA methylation [1]. Hep3B cells (human liver cancer cell line) [1].
Antifungal Research Inhibitor of uredospore germination [1]. Not specified in source.
Neuroprotective Research Binds to prion proteins, reducing oligomer formation and increasing cell viability [6]. SH-SY5Y human neuroblastoma cells [6].
Chemical Synthesis Key synthetic intermediate [4] [5]. Used in the synthesis of pharmaceutical compounds like Tranilast and Dopamine Hydrochloride [4] [5].

Experimental Protocol: Knoevenagel Condensation Based on Patent Information

The following protocol is adapted from the general method described in the Tranilast synthesis patent [4].

Disclaimer: This is a generalized procedure. Optimal conditions, including solvent, temperature, and reaction time, should be determined empirically through small-scale testing.

Materials:

  • Veratraldehyde
  • Malonic acid
  • Pyridine
  • Piperidine
  • Anhydrous organic solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)
  • Aqueous Sodium Hydroxide (NaOH) solution
  • Aqueous Hydrochloric Acid (HCl) solution
  • Saturated brine solution
  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction:
    • In a round-bottom flask equipped with a reflux condenser, dissolve veratraldehyde (e.g., 1.0 equiv) and malonic acid (e.g., 1.2 equiv) in a suitable anhydrous solvent.
    • Add a catalytic amount of pyridine and piperidine to the reaction mixture.
    • Heat the mixture under reflux with stirring. Monitor the reaction by TLC until completion.
  • Work-up:
    • After the reaction is complete, allow the mixture to cool to room temperature.
    • Transfer the reaction liquid to a separatory funnel and wash sequentially with water, a dilute NaOH solution, and a dilute HCl solution.
    • Finally, wash the organic layer with brine.
    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purification:
    • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product as a solid.

References

HPLC-MS/MS analysis of Methyl 3,4-dimethoxycinnamate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Methyl 3,4-dimethoxycinnamate

The table below summarizes the key identifiers and properties of this compound:

Property Description
CAS Number 5396-64-5 [1]
IUPAC Name This compound [1]
Synonyms This compound; 3-(3,4-dimethoxyphenyl)-acrylic acid methyl ester [1]
Molecular Formula C₁₂H₁₄O₄ [1] [2]
Molecular Weight 222.24 g/mol [1] [2]
Structure A cinnamic acid derivative with methoxy substituents at the 3- and 4-positions of the phenyl ring and a methyl ester group [1].
Reported Biological Activity Inhibitor of uredospore germination; reported to inhibit global DNA methylation in Hep3B cells [1].

Proposed HPLC-MS/MS Analysis Protocol

Since a direct method is unavailable, this protocol is an extrapolation from established methods for structurally similar compounds, such as kinase inhibitors [3] and UV filters [4].

Instrumentation and Chromatography

A generic liquid chromatography and mass spectrometry setup can be configured as follows:

  • HPLC System: Agilent 1290 Infinity II UHPLC system or equivalent [5].
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 QqQ) with an Electrospray Ionization (ESI) source, typically in positive ion mode [3] [5] [6].
  • Analytical Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm) [3] [5]. This is a standard choice for separating small organic molecules.
  • Mobile Phase: A binary mixture is recommended.
    • Mobile Phase A: Aqueous component, e.g., 5-10 mM Ammonium Formate or 0.1% Formic Acid in water [3] [6].
    • Mobile Phase B: Organic component, e.g., Acetonitrile or Methanol [3] [6].
    • A gradient elution program can be optimized for peak shape and separation efficiency.
  • Flow Rate: 0.3 - 0.8 mL/min [3] [6].
  • Column Temperature: 25-40°C [3].
  • Injection Volume: 5-10 µL [3] [6].
Mass Spectrometry (MS) Parameters

The mass spectrometer settings must be optimized using a standard solution of the target analyte.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
  • MRM Transitions: The precursor and product ions must be determined experimentally. The following workflow outlines the steps for parameter optimization:

G Start Start: Standard Solution Q1 Q1 Scan Identify Precursor Ion (e.g., [M+H]+) Start->Q1 Frag Optimize Fragmentor Voltage Q1->Frag Q3 Product Ion Scan Identify Product Ions Frag->Q3 CE Optimize Collision Energy (CE) Q3->CE Final Define Final MRM Transition CE->Final

Sample Preparation

The preparation method depends heavily on the sample matrix.

  • Plasma/Serum: Protein Precipitation (PPT) is a simple and fast approach. Add a volume of organic solvent (e.g., acetonitrile, 2:1 v/v) to the plasma sample, vortex, then centrifuge. Collect the supernatant for analysis [3]. Solid-Phase Extraction (SPE) provides cleaner extracts and is suitable for complex matrices [6].
  • Cell Culture/Tissue Homogenate: Similar to plasma, PPT is a suitable starting point. Further dilution or filtration may be necessary.
  • Chemical Solutions: Can often be analyzed after simple dilution with the mobile phase or a compatible solvent.

Method Validation Parameters

For any bioanalytical method, validation following regulatory guidelines (e.g., FDA) is essential. Key parameters to assess are summarized below:

Validation Parameter Target Criteria & Description [3]
Linearity & Range A coefficient of determination (r²) ≥ 0.99. Establish over the expected concentration range.
Accuracy Recovery of 85-115% for Quality Control (QC) samples.
Precision Intra- and inter-day precision (Relative Standard Deviation, RSD) ≤ 15%.
Limit of Detection (LOD) & Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Selectivity/Specificity No significant interference from the matrix at the retention time of the analyte.
Stability Evaluate the analyte's stability under various conditions (e.g., benchtop, freeze-thaw cycles).

Important Considerations for Protocol Development

  • Lack of Direct Reference: The proposed parameters are generic. You must experimentally optimize all MS parameters and chromatographic conditions using a certified standard of this compound.
  • Internal Standard (IS): For accurate quantification, especially in biological matrices, use a stable isotope-labeled analog of the analyte as an Internal Standard. If unavailable, a structurally similar compound can be evaluated (e.g., Bosutinib was used as IS for Dovitinib) [3].
  • Matrix Effects: The ionization of your analyte can be suppressed or enhanced by co-eluting matrix components. This effect must be investigated during method validation [3].

I hope this structured overview provides a solid foundation for developing your own detailed HPLC-MS/MS protocol. The lack of a direct method in the literature presents a valuable opportunity for your research to contribute a novel and validated analytical procedure.

References

Comprehensive Application Notes and Protocols: Uredospore Germination Inhibition Assays for Antifungal Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Uredospore Germination and Its Significance in Plant Pathology

Uredospores (also referred to as urediniospores) represent the asexual, repeating spores of rust fungi that are responsible for the rapid dissemination and epidemic spread of these devastating plant pathogens. These spores are uniquely adapted for dispersal by wind over long distances and can rapidly germinate under favorable environmental conditions to initiate new infections. The germination process typically begins when uredospores encounter a film of water on plant surfaces, followed by the emergence of germ tubes that develop appressoria for host penetration. Understanding and inhibiting this critical germination phase provides a strategic approach for managing rust diseases that affect numerous economically important crops worldwide.

The significance of uredospore germination inhibition extends beyond fundamental phytopathology to practical agricultural applications. Rust diseases caused by fungi such as Hemileia vastatrix (coffee rust), Puccinia kuehnii (sugarcane orange rust), and numerous other Puccinia species can lead to catastrophic yield losses, threatening global food security and agricultural economies. The assay protocols described in this document provide standardized methods for evaluating potential antifungal compounds, botanical extracts, and synthetic chemicals for their ability to interfere with the germination process. These assays serve as critical first-line screens in the development of novel fungicides and biopesticides, allowing researchers to rapidly identify promising candidates before progressing to more complex greenhouse and field trials.

Experimental Design Considerations

Comparison of Assay Approaches

When designing uredospore germination inhibition studies, researchers must select appropriate experimental approaches based on their specific research objectives and available resources. The table below summarizes the key characteristics of different assay formats:

Table 1: Comparison of Uredospore Germination Inhibition Assay Approaches

Assay Type Key Features Applications Advantages Limitations
In Vitro Assays Direct application of test compounds to spores in controlled environments Initial screening of antifungal activity High-throughput capability; Controlled conditions; Minimal resource requirements Does not account for host-pathogen interactions
In Vivo Assays Application to infected host plants under controlled conditions Efficacy validation on living tissues Accounts for host penetration and metabolic processes; More predictive of field performance Resource-intensive; Lower throughput; Variable environmental factors
High-Throughput Screening Miniaturized formats using multi-well plates Large compound library screening Rapid assessment of numerous compounds; Reduced reagent requirements Specialized equipment needed; May not represent natural germination conditions
Selection of Experimental Organisms

Uredospore sources should be selected based on research objectives and regional agricultural priorities. Important rust pathogens include Hemileia vastatrix (coffee rust), Puccinia kuehnii (sugarcane orange rust), Puccinia graminis (wheat stem rust), and Phakopsora pachyrhizi (soybean rust). Spores can be collected from naturally infected field samples or maintained in controlled laboratory environments. For consistency, researchers should document the origin, collection date, and storage conditions of all uredospore isolates, as these factors can significantly impact germination viability. Prior to assay implementation, baseline germination rates should be established, with most studies requiring minimum 70-80% germination in control groups for reliable results.

Detailed Experimental Protocols

In Vitro Germination Inhibition Assay
3.1.1 Uredospore Collection and Preparation
  • Collection from infected tissues: Collect leaves with fresh uredospore pustules, avoiding necrotic or heavily contaminated areas. Place samples in paper bags and store temporarily in a cool container during transport to the laboratory. [1]
  • Spore harvesting: Gently scrape uredospores from the leaf surface using a sterile scalpel or fine brush onto smooth surface such as glazed paper. Avoid damaging spores through excessive pressure. [1]
  • Storage considerations: For short-term storage (up to 2 weeks), keep spores in sterile microcentrifuge tubes at 4°C with desiccant. For long-term preservation, store at -20°C or in liquid nitrogen with cryoprotectants.
  • Viability assessment: Prior to assays, confirm spore viability by assessing germination rate in control treatments. Discard batches with less than 70% germination in control settings. [2]
3.1.2 Test Compound Preparation
  • Extraction protocols for plant materials: Follow the ethanolic extraction method whereby 10 g of fresh plant leaves are crushed and mixed with 100 mL of absolute ethanol, followed by 72 hours of incubation at room temperature. Filter through Whatman #2 filter paper and concentrate using a water bath at 45°C until solvent evaporation. Store concentrated extracts at 4°C for future use. [1]
  • Solvent considerations: Use appropriate solvents based on compound properties. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), or sterile distilled water. Maintain final solvent concentrations below 1% (v/v) in assay mixtures to avoid solvent toxicity effects.
  • Concentration ranges: Prepare serial dilutions covering an appropriate range based on preliminary studies. Common test concentrations include 500 ppm, 1000 ppm, 2000 ppm, 3000 ppm, and 5000 ppm for initial screening. [1] [2]
  • Surfactant addition: Incorporate 0.01-0.05% Tween 20 or similar non-ionic surfactants to improve compound dispersion and contact with hydrophobic spore surfaces. [2]
3.1.3 Germination Assay Setup
  • Humid chamber preparation: Use sterile Petri dishes (90-100 mm diameter) containing moistened filter paper or agar to maintain high humidity (≥95% RH) during incubation.
  • Application method: Prepare spore suspensions in sterile distilled water containing 0.01% Tween 20 at approximately 100 ± 10 uredospores per viewing field. Transfer 1 mL aliquots to glass slides or multi-well plates. [1]
  • Compound application: Add test compounds at desired concentrations directly to spore suspensions, mixing gently to ensure uniform distribution.
  • Incubation conditions: Incubate preparations in the dark at 22±2°C for 14-16 hours to allow for germination. Temperature and incubation duration may require optimization for specific rust species. [2]
  • Control setup: Include both positive controls (commercial fungicides such as copper oxychloride at 3.0 g/L) and negative controls (solvent alone without active compounds). [1]

The following workflow diagram illustrates the key steps in the in vitro germination inhibition assay:

in_vitro_workflow Start Start Assay SporeCollection Uredospore Collection from infected leaves Start->SporeCollection SporeProcessing Spore Processing (harvesting, purification) SporeCollection->SporeProcessing CompoundPrep Test Compound Preparation (solvent extraction, dilution) SporeProcessing->CompoundPrep AssaySetup Assay Setup (spores + test compounds + surfactant in humid chamber) CompoundPrep->AssaySetup Incubation Incubation (14-16 hrs, 22°C, dark) AssaySetup->Incubation Assessment Germination Assessment (microscopic counting) Incubation->Assessment DataAnalysis Data Analysis (% inhibition calculation) Assessment->DataAnalysis End Assay Complete DataAnalysis->End

In Vivo Germination Inhibition Assay
3.2.1 Plant Material Preparation
  • Host selection: Select susceptible host varieties appropriate for the rust species being studied. For coffee rust, use Coffea arabica var. Typica; for sugarcane orange rust, use susceptible Saccharum officinarum cultivars. [1] [2]
  • Plant growth conditions: Maintain plants in controlled environment growth chambers or greenhouses at temperatures optimal for host growth (typically 22-25°C) with appropriate photoperiods and humidity levels.
  • Plant age standardization: Use plants at consistent developmental stages, typically 3-6 months old for most rust-host combinations, with fully expanded but not senescent leaves.
3.2.2 Inoculation and Treatment
  • Inoculation protocol: Prepare uredospore suspensions (typically 1-5×10^4 spores/mL in sterile distilled water with 0.01% Tween 20) and apply as a fine mist to abaxial leaf surfaces until run-off using atomizers or airbrush sprayers.
  • Experimental design: Establish multiple treatment groups including test compounds at various concentrations, positive controls (commercial fungicides), and negative controls (solvent only).
  • Application timing: For protective assays, apply treatments 24-48 hours before inoculation. For curative assays, apply treatments after inoculation but before symptom development.
  • Environmental conditions: Maintain high humidity (>90% RH) for 24 hours post-inoculation to facilitate spore germination and infection, then return to standard growth conditions.
  • Assessment timeline: Monitor disease development regularly for 15-20 days post-inoculation, recording symptom appearance and progression. [1]

Data Collection and Analysis

Germination Assessment and Quantification
  • Microscopic evaluation: Examine spores under compound microscope at 100-400× magnification. Count a minimum of 100 spores per replicate across multiple fields to ensure representative sampling.
  • Germination criteria: Define a spore as germinated when the germ tube length equals or exceeds the spore diameter. [2]
  • Data recording: Document both germination percentage and germ tube morphology abnormalities (swelling, branching, bursting) that may indicate specific modes of action.
  • Calculation of germination rate: Determine germination percentage using the formula: [2]

[ \text{Germination Rate (%)} = \left( \frac{\text{Number of germinated spores}}{\text{Total number of spores observed}} \right) \times 100 ]

  • Inhibition percentage calculation: Calculate inhibition relative to negative controls using the formula:

[ \text{Inhibition (%)} = \left( 1 - \frac{\text{% Germination in treatment}}{\text{% Germination in control}} \right) \times 100 ]

Statistical Analysis
  • Replication: Include a minimum of three technical replicates per treatment with independent biological replicates (separate spore collections or assay dates) to account for natural variability.
  • Statistical tests: Apply appropriate statistical analyses including ANOVA followed by post-hoc tests such as Tukey's HSD (P ≤ 0.05) to identify significant differences between treatments. [1]
  • Dose-response relationships: For compounds showing significant inhibition, establish IC50 and IC90 values (concentrations causing 50% and 90% inhibition, respectively) using probit analysis or non-linear regression of log-transformed concentration data. [2]
  • Data presentation: Express results as mean ± standard deviation or standard error. Use appropriate data visualization techniques including bar graphs for categorical comparisons and line graphs for dose-response relationships.

Recent Research Findings and Efficacy Data

Recent studies have demonstrated the significant potential of various natural extracts and essential oils in inhibiting uredospore germination across multiple rust pathogen species. The following table summarizes quantitative efficacy data from recent investigations:

Table 2: Efficacy of Natural Products Against Uredospore Germination in Recent Studies

Source Material Target Pathogen Test Concentrations Key Findings Reference
Azadirachta indica (neem) ethanolic extract Hemileia vastatrix (coffee rust) 1000, 3000, 5000 ppm ~99% inhibition at all concentrations; Protective effect maintained for 20 days in vivo [1]
Piper auritum (Mexican pepperleaf) ethanolic extract Hemileia vastatrix (coffee rust) 1000, 3000, 5000 ppm ~99% inhibition at all concentrations; Comparable to synthetic fungicides in protective assays [1]
Zingiber officinale (ginger) essential oil Puccinia kuehnii (sugarcane orange rust) 500, 1000, 2000 ppm Dose-dependent inhibition; Most effective at 2000 ppm; Superior IC50 and IC90 values [2]
Cymbopogon citratus (lemongrass) essential oil Puccinia kuehnii (sugarcane orange rust) 500, 1000, 2000 ppm Strong inhibition at 2000 ppm; Favorable IC50 and IC90 values [2]
Ocimum gratissimum L. essential oil Puccinia kuehnii (sugarcane orange rust) 500, 1000, 2000 ppm Significant inhibition across all concentrations [2]
Cinnamic acid derivatives Hemileia vastatrix (coffee rust) Various Inhibition of spore germination; Structural similarity to natural self-inhibitors [3]

The relationship between different natural product classes and their efficacy against various rust pathogens can be visualized as follows:

efficacy_relationships NaturalProducts Natural Antifungal Products PlantExtracts Plant Extracts NaturalProducts->PlantExtracts EssentialOils Essential Oils NaturalProducts->EssentialOils Compounds Pure Compounds NaturalProducts->Compounds Neem Azadirachta indica (99% inhibition) Coffee rust PlantExtracts->Neem Pepperleaf Piper auritum (99% inhibition) Coffee rust PlantExtracts->Pepperleaf Ginger Zingiber officinale (Strong inhibition) Sugarcane rust EssentialOils->Ginger Lemongrass Cymbopogon citratus (Strong inhibition) Sugarcane rust EssentialOils->Lemongrass Basil Ocimum gratissimum (Significant inhibition) Sugarcane rust EssentialOils->Basil Cinnamic Cinnamic acid derivatives (Inhibition demonstrated) Coffee rust Compounds->Cinnamic

Implementation Considerations and Troubleshooting

Critical Factors for Successful Assay Implementation
  • Spore viability maintenance: Implement proper harvesting and storage protocols to preserve germination capacity. Avoid repeated freeze-thaw cycles and exposure to high temperatures during processing.
  • Contamination control: Maintain sterile techniques throughout the procedure, particularly during spore collection and suspension preparation, to prevent microbial overgrowth that can confound results.
  • Environmental consistency: Standardize temperature, humidity, and incubation duration across experiments to minimize variability. Consider conducting assays in environmental growth chambers for enhanced reproducibility.
  • Surfactant optimization: Determine the optimal type and concentration of surfactants for each rust species, as hydrophobic spore surfaces may require different wetting agents for uniform compound distribution.
  • Quality control measures: Establish acceptable ranges for control group germination rates (typically 70-90%) and discard experiments falling outside these parameters.
Common Technical Challenges and Solutions
  • Low germination in controls: Optimize collection timing (fresh spores typically germinate better), adjust incubation temperature, or extend incubation duration. Test different hydration methods.
  • High variability between replicates: Standardize spore counting methods, improve suspension homogeneity through better dispersion techniques, and increase replication number.
  • Crystal formation from test compounds: Increase surfactant concentration, modify solvent systems, or use sonication to improve compound solubility.
  • Inconsistent results between experiments: Implement strict standardization of environmental conditions, spore age, and assay timing. Consider using reference inhibitors in each experiment as benchmarks.

Conclusion

Uredospore germination inhibition assays represent versatile and valuable tools for screening potential antifungal compounds against economically significant rust pathogens. The protocols outlined in this document provide comprehensive guidance for implementing both in vitro and in vivo approaches, with specific methodologies adapted from recent peer-reviewed research. The standardized procedures for spore handling, compound application, and germination assessment facilitate reproducible screening of novel fungicides and biopesticides.

The consistent efficacy demonstrated by various plant-derived extracts and essential oils across multiple studies highlights the rich potential of natural products as sustainable alternatives to conventional synthetic fungicides. These assays serve as critical foundational tools in the development of integrated management strategies for rust diseases, contributing to more sustainable agricultural systems and enhanced global food security.

References

Comprehensive Application Notes and Protocols for DNA Methylation Inhibition in Hep3B Hepatocellular Carcinoma Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hep3B Cells and DNA Methylation in Hepatocellular Carcinoma

Hep3B is an immortalized human hepatocellular carcinoma (HCC) cell line originally derived from an 8-year-old male patient with hepatocellular carcinoma [1]. This cell line possesses several distinct characteristics that make it particularly valuable for epigenetic research in liver cancer. Unlike other HCC cell lines, Hep3B cells contain integrated hepatitis B virus (HBV) genome in their chromosomes, representing a clinically relevant model for virus-associated hepatocarcinogenesis [1]. Additionally, Hep3B cells are characterized by their p53 null status and tumorigenic capability, allowing researchers to study epigenetic modifications in a context that mimics key aspects of human hepatocellular carcinoma [1].

In hepatocellular carcinoma, epigenetic alterations play a fundamental role in disease pathogenesis. DNA hypermethylation of promoter regions constitutes a key mechanism for silencing tumor suppressor genes in HCC, with DNA methyltransferases (DNMTs) frequently overexpressed in cancer cells [2]. The reversible nature of epigenetic modifications makes them attractive therapeutic targets, with DNA methylation inhibition representing a promising strategy for reactivating silenced tumor suppressor genes and restoring anti-tumor responses in hepatocellular carcinoma [2].

DNA Methylation Inhibitors: Mechanisms and Classification

Categories of DNA Methylation Inhibitors

DNA methylation inhibitors comprise a diverse class of compounds that target different components of the DNA methylation machinery. These inhibitors can be broadly categorized based on their mechanisms of action and molecular targets:

  • Nucleoside analog DNMT inhibitors: This class includes compounds such as decitabine (DAC) that incorporate into DNA and trap DNMT enzymes, leading to their degradation and subsequent DNA hypomethylation [3] [2].
  • Non-nucleoside DNMT inhibitors: These compounds directly inhibit DNMT activity without incorporating into DNA, including compounds like hydralazine and procainamide.
  • HDAC inhibitors with DNMT inhibitory activity: Several histone deacetylase (HDAC) inhibitors demonstrate the ability to indirectly inhibit DNA methylation, including panobinostat and trichostatin A (TSA) [4] [5].
  • Natural product-derived inhibitors: Various naturally occurring compounds such as epigallocatechin-3-gallate (EGCG) from green tea exhibit DNA demethylating activity.
Molecular Mechanisms of Action

The molecular mechanisms through which these inhibitors exert their effects vary significantly:

Table 1: DNA Methylation Inhibitors and Their Mechanisms in Hep3B Cells

Inhibitor Primary Target Concentration Range Treatment Duration Key Molecular Effects
Decitabine (DAC) DNMT1 1-10 μM 24-72 hours Promotes OATP1B3 expression via SLCO1B3 demethylation; enhances sorafenib uptake [3]
Panobinostat HDACs (pan-inhibitor) 0.1 μM 6-72 hours Rapid DNMT activity inhibition (6h); downregulates DNMT mRNA/protein; reduces RASSF1A/APC methylation [4]
Trichostatin A (TSA) HDACs (Class I/II) 500-800 nM 24 hours Reduces global DNA methylation; decreases DNMT1 protein levels; alters DNMT1-chromatin interactions [5]
OGT Inhibitors (OSMI-4) O-GlcNAc transferase Varies 24-48 hours Reduces O-GlcNAcylation of DNMT1; increases DNMT1 stability and activity [6]

Quantitative Data on DNA Methylation Inhibition Efficacy

Treatment Outcomes and Demethylation Efficiency

Quantitative assessment of DNA methylation inhibition provides critical information for experimental design and interpretation. The following data summarizes key efficacy metrics for various DNA methylation inhibitors in Hep3B cells:

Table 2: Quantitative Efficacy Metrics of DNA Methylation Inhibitors in Hep3B Cells

Treatment Global DNA Methylation Reduction Gene-Specific Demethylation Gene Reactivation Efficiency Downstream Functional Effects
Decitabine (3μM, 72h) Not quantified SLCO1B3 promoter demethylation; OATP1B3 protein expression increased >2-fold Significant enhancement of sorafenib cytotoxicity Tumor volume reduction >50% in xenograft models [3]
Panobinostat (0.1μM) Significant reduction at 72h APC methylation reduced >40%; RASSF1A methylation reduced >35% APC mRNA re-expression >3-fold Inhibition of HCC growth in vitro and in vivo [4]
Trichostatin A (500nM, 24h) 20-30% reduction by LUMA assay p21 promoter demethylation p21 mRNA induction >2-fold Activation of apoptosis pathways [5]
High Glucose (25mM) Increased loss in PMDs Locus-specific hypomethylation Altered expression of metabolic genes Increased DNA damage and apoptosis [6]

Detailed Experimental Protocols

Protocol 1: DNMT Inhibitor Treatment with Decitabine
4.1.1 Materials and Reagents
  • Hep3B cells (ATCC HB-8064)
  • EMEM growth medium supplemented with 10% FBS, 2 mM L-glutamine [1]
  • Decitabine (DAC; HY-A0004, MCE) prepared as 10 mM stock solution in DMSO
  • Sterile phosphate-buffered saline (PBS)
  • Trypsin-EDTA solution for cell detachment
  • Tissue culture flasks or plates
4.1.2 Procedure
  • Cell Seeding: Plate Hep3B cells at a density of 5 × 10^5 cells per well in 6-well plates or 2 × 10^4 cells per well in 96-well plates for viability assays.
  • Incubation: Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
  • Treatment Preparation: Prepare fresh working concentrations of decitabine (1-10 μM) in complete EMEM medium. Note: Decitabine is unstable in aqueous solution; prepare immediately before use.
  • Medium Replacement: Aspirate existing medium from cells and add decitabine-containing medium.
  • Treatment Duration: Incubate cells with decitabine for 72 hours for maximal demethylation effects [3].
  • Medium Refreshment: For treatments exceeding 48 hours, replace with fresh decitabine-containing medium every 48 hours.
  • Post-Treatment Processing: Harvest cells for downstream analysis (DNA, RNA, or protein extraction) following treatment completion.
Protocol 2: Combined DNMT Inhibitor and Sorafenib Treatment
4.2.1 Materials and Reagents
  • Hep3B cells
  • EMEM complete medium
  • Decitabine stock solution (10 mM in DMSO)
  • Sorafenib (HY-10201, MCE) prepared as 10 mM stock solution in DMSO
  • xCELLigence Real-Time Cell Analysis eSight system (Agilent) for dynamic monitoring [3]
4.2.2 Procedure
  • Initial Seeding: Seed Hep3B cells into specialized E-Plate View 96-well plates at 5 × 10^3 cells per well.
  • Baseline Monitoring: Incubate plates in xCELLigence system overnight to establish baseline cell index values.
  • Decitabine Pre-treatment: Treat cells with 3 μM decitabine for 72 hours.
  • Sorafenib Addition: Following decitabine pre-treatment, add sorafenib (3 μM) to the combination group while maintaining decitabine concentration.
  • Real-time Monitoring: Continuously monitor cell proliferation using the xCELLigence system throughout treatment period.
  • Data Analysis: Analyze cell index curves to assess synergistic effects of combination therapy [3].
Protocol 3: DNA Methylation Analysis via Bisulfite Sequencing
4.3.1 Materials and Reagents
  • DNeasy Blood & Tissue Kit (Qiagen) for DNA extraction
  • EpiTect Bisulfite Kit (Qiagen) for bisulfite conversion
  • PCR reagents and specific primers for target genes
  • Agarose gel electrophoresis equipment
  • Cloning and sequencing reagents
4.3.2 Procedure
  • DNA Extraction: Harvest treated Hep3B cells and extract genomic DNA using DNeasy Kit according to manufacturer's instructions.
  • DNA Quantification: Measure DNA concentration using spectrophotometry and ensure 260/280 ratio of ~1.8.
  • Bisulfite Conversion: Convert 500 ng-1 μg genomic DNA using EpiTect Bisulfite Kit to convert unmethylated cytosines to uracils.
  • PCR Amplification: Design primers specific for bisulfite-converted DNA and amplify target regions (e.g., SLCO1B3 promoter) [3].
  • Cloning and Sequencing: Clone PCR products into sequencing vector, select 10+ clones per sample, and sequence.
  • Methylation Analysis: Calculate methylation percentage by comparing methylated vs. unmethylated cytosines in CpG sites across multiple clones.

Molecular Pathways and Experimental Workflows

DNA Methylation Inhibition Pathways in Hep3B Cells

Diagram 1: Molecular mechanisms of DNA methylation inhibition in Hep3B cells. Three primary pathways include direct DNMT inhibition by decitabine, indirect DNMT downregulation via HDAC inhibitors, and metabolic regulation through O-GlcNAcylation.

Experimental Workflow for DNA Methylation Studies

workflow cluster_cell Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_functional Functional Assays Start Experimental Design Cell_Culture Hep3B Cell Culture (EMEM + 10% FBS, 37°C, 5% CO₂) Start->Cell_Culture Treatment Inhibitor Treatment (Decitabine, Panobinostat, TSA) Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation DNA_RNA DNA/RNA/Protein Extraction Incubation->DNA_RNA Global_Meth Global Methylation Analysis (LUMA, NNA) DNA_RNA->Global_Meth Gene_Meth Gene-Specific Methylation (Bisulfite Sequencing, MSP) DNA_RNA->Gene_Meth Expression Gene Expression Analysis (RT-qPCR, Western Blot) DNA_RNA->Expression Viability Cell Viability (CCK-8, xCELLigence) Expression->Viability Apoptosis Apoptosis Assays (Caspase 3/7 Activity) Viability->Apoptosis Invasion Migration/Invasion (Transwell Assay) Apoptosis->Invasion Data_Analysis Data Integration & Interpretation Invasion->Data_Analysis

Diagram 2: Comprehensive experimental workflow for DNA methylation inhibition studies in Hep3B cells, encompassing cell culture, molecular analysis, and functional assays.

Troubleshooting and Technical Considerations

Optimization Guidelines and Problem Resolution

Successful implementation of DNA methylation inhibition studies requires attention to several technical considerations and potential challenges:

  • Decitabine Stability: Decitabine is highly unstable in aqueous solution with a half-life of approximately 15-25 hours at physiological pH. Always prepare fresh stock solutions and replace treatment media every 24-48 hours to maintain effective concentrations [3] [2].
  • Cell Density Effects: Hep3B cells should be maintained at subconfluent conditions (70-80% confluence) during treatments as high density can influence epigenetic responses and drug sensitivity [1] [5].
  • Treatment Duration Balance: Shorter treatments (24-48 hours) may produce transient effects, while extended exposures (72+ hours) can induce substantial cytotoxicity. Balance treatment duration based on experimental objectives [3] [4].
  • Appropriate Controls: Always include vehicle controls (DMSO at equivalent concentrations) and untreated controls to account for solvent effects and baseline methylation status.
  • Combination Therapy Timing: When combining decitabine with other agents like sorafenib, sequential administration (decitabine pre-treatment followed by targeted therapy) typically shows superior efficacy compared to simultaneous treatment [3].
Data Interpretation Considerations

Accurate interpretation of DNA methylation inhibition experiments requires understanding several key aspects:

  • Temporal Dynamics: Maximal DNA demethylation typically occurs 72-96 hours after treatment initiation, while gene reactivation may follow different kinetics [4] [5].
  • Locus-Specific Variability: Different genomic regions exhibit varying sensitivity to demethylating agents, with promoter CpG islands often requiring higher doses or longer exposures [6].
  • Persistence of Effects: Epigenetic modifications induced by DNMT inhibitors can be transient, with methylation patterns gradually returning to baseline after treatment cessation in the absence of selective pressure.
  • Cellular Heterogeneity: Hep3B populations may exhibit heterogeneous responses to epigenetic treatments, requiring single-cell analyses or clonal expansion for comprehensive assessment.

Conclusion and Future Perspectives

DNA methylation inhibition in Hep3B hepatocellular carcinoma cells represents a powerful experimental approach for investigating epigenetic mechanisms in liver cancer and developing novel therapeutic strategies. The protocols and data presented herein provide researchers with comprehensive methodological guidance for implementing these techniques in their investigations.

Emerging areas in the field include the development of more specific DNMT inhibitors with reduced off-target effects, combination strategies with immunotherapy agents, and the exploration of metabolic-epigenetic connections through regulators like O-GlcNAcylation [6] [2]. Furthermore, the integration of DNA methylation inhibition with RNA methylation modifiers (such as METTL3 inhibitors) represents an exciting frontier in epigenetic cancer therapy [7].

As research advances, the refinement of these protocols and the development of increasingly sophisticated analytical approaches will continue to enhance our understanding of epigenetic regulation in hepatocellular carcinoma and accelerate the development of effective epigenetic therapies for this devastating malignancy.

References

Application Notes: Acidic Dimerization of Methyl Dialkoxycinnamates to Lignans

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes methods for the acidic and acidic/oxidative dimerization of methyl dialkoxycinnamates to synthesize trisubstituted indanes and novel lignan structures [1] [2]. These reactions are valuable for generating molecular complexity and accessing natural product-like scaffolds.

Experimental Design & Outcomes

The table below summarizes the core reaction conditions and expected outcomes based on the literature [1] [2].

Parameter Condition A (Acidic Dimerization) Condition B (Acidic/Oxidative Dimerization)
Primary Product Trisubstituted indanes Variety of lignan types (two new classes)
Key Reagent(s) Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O) TFA or BF₃·Et₂O, plus 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Reaction Temperature Information not explicitly stated in search results 0 °C
Reaction Time Information not explicitly stated in search results 1.5 hours

The table below lists the critical control and characterization points for the reaction.

| Aspect | Details & Rationale | | :--- | :--- | | Reaction Monitoring | Use TLC or LC-MS to track reaction progression and consumption of starting material. | | Key Characterization | • NMR Spectroscopy: Confirm indane or lignan skeleton and substitution patterns. • Mass Spectrometry: Determine molecular weight of products. • X-ray Crystallography: Unambiguously determine structure of novel lignans, as used in the original study [1]. | | Critical Controls | • Atmosphere: Ensure anhydrous conditions for acid-sensitive reagents. • Temperature: Strictly maintain 0°C for oxidative condition to control selectivity. |

Detailed Experimental Protocols

Reagents and Materials
  • Starting Material: Methyl dialkoxycinnamate.
  • Acid Catalysts: Trifluoroacetic acid (TFA, anhydrous) or Boron trifluoride diethyl etherate (BF₃·Et₂O, neat).
  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), high purity.
  • Solvents: Anhydrous dichloromethane (DCM) or chloroform.
  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, syringe/septa for anhydrous reagent transfer, argon/nitrogen gas for inert atmosphere.
Procedure for Acidic/Oxidative Dimerization (Condition B)

This is the detailed method for generating novel lignans [1] [2].

  • Reaction Setup: Charge a dry round-bottom flask with a magnetic stir bar. Add methyl dialkoxycinnamate (1.0 equiv) under an inert atmosphere (e.g., argon). Add anhydrous DCM (0.1 M concentration relative to substrate) and cool the mixture to 0 °C using an ice bath.
  • Acid Addition: Add the Lewis acid (e.g., BF₃·Et₂O, 1.0-2.0 equiv) dropwise via syringe while stirring.
  • Oxidant Addition: After stirring for an initial period (exact time not specified in sources), add DDQ (1.0-1.5 equiv) in one portion.
  • Reaction Progression: Stir the reaction mixture vigorously at 0 °C for 1.5 hours, monitoring by TLC.
  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to isolate the desired lignan products.
Procedure for Acidic Dimerization (Condition A)

This method yields trisubstituted indanes [1]. The procedure is similar but excludes DDQ. The reaction is typically stirred at room temperature or another specified temperature until completion, as monitored by TLC, before standard aqueous work-up and purification.

Expected Results & Characterization

Successful execution of Condition A will yield trisubstituted indanes as the major products. Condition B will produce a variety of lignan types, including two new classes of lignans [1] [2]. The original research used X-ray crystallography to confirm the structures of these novel compounds [1].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conversion Inefficient dimerization Confirm reagent quality and anhydrous conditions; optimize catalyst loading.
Multiple/Unidentified Side Products Over-oxidation or polymerization Strictly control reaction time and temperature; consider slow reagent addition.
Novel Lignan Structures Not Formed Incorrect oxidative conditions Verify DDQ quality and stoichiometry; ensure precise 0°C temperature.

Workflow & Reaction Pathways

The following diagrams illustrate the experimental workflow and the key chemical relationships in this dimerization process.

DimerizationWorkflow Start Start Reaction Setup Step1 Cool Reactor to 0°C Start->Step1 Step2 Add Methyl Dialkoxycinnamate and Solvent Step1->Step2 Step3 Add Acid Catalyst (TFA or BF₃·Et₂O) Step2->Step3 Decision Oxidant (DDQ) Present? Step3->Decision Step4 Add Oxidant (DDQ) Step5 Stir at 0°C for 1.5 Hours Step4->Step5 Step6 Work-up and Purification Step5->Step6 ProductA Trisubstituted Indanes Step6->ProductA Condition A ProductB Novel Lignans Step6->ProductB Condition B Decision->Step4 Yes Decision->Step5 No

Diagram 1: Experimental workflow for the acidic and acidic/oxidative dimerization of methyl dialkoxycinnamates.

ReactionPathway Substrate Methyl Dialkoxycinnamate AcidicPath Acidic Conditions (TFA/BF₃·Et₂O) Substrate->AcidicPath OxidativePath Acidic/Oxidative Conditions (TFA/BF₃·Et₂O + DDQ) Substrate->OxidativePath ProductIndane Trisubstituted Indanes AcidicPath->ProductIndane ProductLignan Novel Lignans OxidativePath->ProductLignan

Diagram 2: Simplified reaction pathway showing the formation of different products based on reaction conditions.

Summary

This protocol provides a reliable method for synthesizing complex indane and lignan structures from simple cinnamate esters. The ability to switch between product classes by simply adding an oxidant makes this a highly versatile synthetic tool.

References

Comprehensive NMR Spectroscopy Application Notes: Sample Preparation & Analysis of Cinnamates in Cinnamon Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cinnamon & Cinnamates

Cinnamon is one of the world's most important spices, valued not only for its culinary applications but also for its significant health benefits, including reducing heart disease risk factors, lowering blood sugar levels, and positively impacting neurological disorders. These beneficial properties are largely attributed to cinnamon's high antioxidant content and specific bioactive compounds, particularly cinnamaldehyde and various cinnamate derivatives. Cinnamon is obtained from the dried inner bark of several species of the genus Cinnamomum, primarily Cinnamomum verum (Ceylon cinnamon, considered "true" cinnamon) and C. burmannii (Indonesian cassia), C. cassia (Chinese cassia), and C. loureiroi (Saigon cassia), collectively known as cassia cinnamon. In recent years, cassia cinnamon has largely replaced Ceylon cinnamon in many markets due to lower cost, making it the most widely used species in the United States, Europe, and Canada. [1]

This species differentiation has significant health implications because cassia cinnamon contains high levels of coumarin, a naturally occurring compound that can be hepatotoxic to sensitive individuals. In contrast, Ceylon cinnamon has relatively lower levels of coumarin. The increased consumption of cassia cinnamon has prompted the European Food Safety Authority (EFSA) to establish a tolerable daily intake (TDI) of 0.1 mg coumarin/kg body weight. This regulatory concern, combined with the need for quality control in cinnamon-containing products and supplements, necessitates reliable analytical methods for identifying and quantifying key components in cinnamon products, particularly various cinnamate compounds. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for this application, enabling comprehensive metabolite profiling without the need for extensive purification or separation procedures. [1]

NMR Sample Preparation Fundamentals

Core Principles & Requirements

Proper sample preparation is critical in NMR spectroscopy, as sample quality directly determines spectrum quality. Unlike other spectroscopic techniques, NMR is particularly sensitive to sample composition, purity, and physical characteristics. Several fundamental principles must be followed to ensure that the resulting spectra provide accurate, reproducible, and interpretable data for cinnamate analysis. [2]

  • Deuterated Solvents: All samples must be prepared using solvents in which hydrogen atoms have been replaced with deuterium. The NMR signal from deuterium nuclei serves as the NMR lock signal, which the spectrometer uses for stabilization during data acquisition. Common deuterated solvents for cinnamate analysis include chloroform-D (CDCl₃), dimethyl sulfoxide-D₆ (DMSO-D₆), and acetone-D₆, with CDCl₃ being particularly suitable for extracting non-polar cinnamate compounds from cinnamon products. [2] [3]

  • Sample Concentration Optimization: For ¹H NMR analysis of organic compounds like cinnamates, the optimal quantity typically ranges from 5-25 mg of material. For ¹³C NMR, which is approximately 6,000 times less sensitive than ¹H NMR, significantly more material is required—typically 50-100 mg. At very low concentrations, peaks from common contaminants such as water and grease may dominate the spectrum, while overly concentrated samples can result in increased solution viscosity that broadens spectral lines. As a general guideline, if approximately 0.2-0.3 millimoles can be dissolved in 0.7 mL, the ¹³C spectrum will require no more than about half an hour to record. Halving the quantity of material quadruples the data accumulation time. [2] [3]

  • Particle Elimination: Solid particles must be completely removed from NMR samples as they distort magnetic field homogeneity because the magnetic susceptibility of particles differs from that of the solution. This distortion causes broad lines and indistinct spectra that cannot be adequately corrected through shimming. All samples should be filtered through a small plug of tightly packed glass wool in a Pasteur pipette. Cotton wool should be avoided as most NMR solvents can dissolve material from it, which appears in ¹H spectra. After filtration, the sample should be visually clear, though it may retain color. [2]

Sample Physical Specifications
  • Optimal Sample Height: In the magnet, the main field direction is vertical along the sample's length. Each end of the sample causes significant field homogeneity distortion corrected using the spectrometer's shim controls. For Bruker spectrometers, the optimal solution height is 4 cm (approximately 0.55 mL), while for Varian spectrometers, it is 5 cm (approximately 0.7 mL). Samples that are too short are difficult to shim and delay spectrum recording, while excessively long samples waste costly deuterated solvent. The sample depth should be verified with a ruler, and the cap should be fully seated on the tube to minimize solvent evaporation. [2]

  • Tube Quality & Cleaning: High-quality NMR tubes appropriate for the spectrometer frequency should be used. After use, tubes should be rinsed with acetone or another suitable solvent and dried with a blast of dry air or nitrogen. Tubes should not be dried in a hot oven as this does not effectively remove solvent vapor, which can appear in spectra. Tubes with chipped or broken tops should be discarded as they are dangerous and likely to splinter lengthwise. Disposable or low-quality NMR tubes are inappropriate for high-field instruments as their low glass quality prevents adequate shimming. [2] [3]

  • Internal Referencing: For precise chemical shift determination, an internal reference should be used. Tetramethylsilane (TMS) is standard for organic solvents, while DSS or TSP is used for aqueous samples. For ¹H spectra, the reference signal should not exceed solvent peak height. A drop of TMS added directly to a sample is typically excessive; instead, add one drop of TMS to 5-10 mL of deuterated solvent, then use this prepared solvent for multiple samples. Alternatively, the residual proton signals in deuterated solvents can serve as secondary references, though these vary by solvent. [2] [3]

Cinnamate NMR Analysis Protocol

Materials & Equipment
  • Cinnamon Samples: Ground cinnamon powder or cinnamon supplements from commercial sources
  • Deuterated Solvent: Chloroform-D (CDCl₃) for extraction of non-polar cinnamates
  • Reference Standards: Certified standards of target cinnamate compounds (coumarin, cinnamaldehyde, cinnamic acid, cinnamyl alcohol, eugenol, cinnamyl acetate)
  • NMR Equipment: 5 mm NMR tubes, Pasteur pipettes, glass wool for filtration, vial for sample preparation
  • Instrumentation: NMR spectrometer operating at 600 MHz or higher field strength for optimal resolution
Step-by-Step Sample Preparation Methodology
  • Sample Weighing: Precisely weigh approximately 200 mg of ground cinnamon powder or cinnamon supplement material into a clean vial. [1]

  • Solvent Addition & Extraction: Add 1.5 mL of CDCl₃ to the vial. Sonicate the mixture to facilitate extraction of cinnamate compounds from the cinnamon matrix into the deuterated solvent. [1]

  • Filtration: After sonication, filter approximately 600 μL of the CDCl₃ extract through a plug of tightly packed glass wool in a Pasteur pipette into a clean 5 mm NMR tube. This step removes suspended particles that could distort magnetic field homogeneity. [2] [1]

  • Reference Standard Preparation: For quantitative analysis, prepare reference standard samples by dissolving approximately 90-150 mg of each pure cinnamate compound (coumarin, cinnamaldehyde, cinnamic acid, cinnamyl alcohol, eugenol, cinnamyl acetate) in 2 mL of CDCl₃, then transfer 600 μL of each solution to separate 5 mm NMR tubes. Prepare a standard mixture containing all expected components by combining appropriate volumes of each standard solution. [1]

  • NMR Data Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence such as the 1D-NOESY (noesyigld1d) at 600 MHz. Typical acquisition parameters include: 64 scans, 10-second relaxation delay, 20 ppm spectral width, and 64K data points. Lock on the deuterated solvent signal for field stabilization. [1]

  • Automated Analysis Implementation: For high-throughput analysis, implement automated processing using specialized software (e.g., Bruker's AssureNMR version 2.0). The software should utilize the PULCON method and an external quantification standard for complete quantification results. Create an NMR spectral database (SBASE) of reference cinnamate compounds for automated component identification. [1]

Table 1: Optimal NMR Acquisition Parameters for Cinnamate Analysis

Parameter Setting Rationale
Field Strength 600 MHz Optimal resolution for complex mixture analysis
Pulse Sequence 1D-NOESY (noesyigld1d) Effective for small organic molecules
Relaxation Delay 10 seconds Ensures complete T1 relaxation for quantification
Number of Scans 64 Balances signal-to-noise with acquisition time
Spectral Width 20 ppm Captures entire proton chemical shift range
Data Points 64K Provides high digital resolution
Spectral Database Creation & Automated Quantification

For efficient analysis of multiple cinnamon samples, create a specialized NMR spectral database:

  • Reference Spectra Acquisition: Acquire ¹H NMR spectra of pure reference materials for all target cinnamate compounds: coumarin, cinnamyl alcohol, cinnamaldehyde, cinnamic acid, eugenol, and cinnamyl acetate. [1]

  • Spectral Processing: Process reference spectra to eliminate solvent peaks, noise, and impurity signals, as well as broad exchangeable signals. The resulting SBASE entry should contain peak shape, position, coupling, and intensity data for individual compounds to facilitate precise identification matching. [1]

  • Method Development: Using automated analysis software (e.g., AssureNMR), develop a dedicated analysis method by importing spectra from the NMR SBASE, selecting peaks for quantification, choosing lineshape fitting for resolved compound resonances, and establishing reporting criteria. If quantification is performed on more than one resonance of a compound, report the average along with the standard deviation. [1]

Experimental Results & Data Analysis

Quantitative Analysis of Cinnamon Products

Application of the described NMR methodology to commercial cinnamon products reveals significant variation in cinnamate composition between different cinnamon species and product forms:

Table 2: Concentration of Cinnamate Components in Various Cinnamon Products (mg/g cinnamon)

Sample Source Coumarin Cinnamyl Alcohol Cinnamaldehyde Cinnamic Acid Eugenol Cinnamyl Acetate
S1 C. verum 0.009 nd 0.840 nd nd nd
S2 Cassia 0.498 nd 2.071 nd nd nd
S3 Cassia 0.972 nd 6.091 nd nd nd
S4 Cassia 1.519 0.257 13.575 nd nd nd
P1 Cassia 0.885 0.177 6.343 nd nd nd
P2 Cassia 3.082 0.413 23.882 nd nd nd
P3 C. verum nd 0.265 3.041 nd 0.195 nd

nd = not detected

The data demonstrates that coumarin content varies significantly between Cassia and Ceylon cinnamon samples, with Cassia varieties containing substantially higher levels (0.498-3.082 mg/g) compared to Ceylon cinnamon (0.009 mg/g or not detected). This finding is particularly relevant given the hepatotoxicity concerns associated with coumarin. The primary flavor component, cinnamaldehyde, also shows considerable variation across samples (0.840-23.882 mg/g), reflecting differences in product quality, processing methods, and storage conditions. [1]

Daily Coumarin Intake Assessment

Based on the quantified coumarin levels and manufacturer-recommended serving sizes, the daily coumarin intake from cinnamon supplements can be calculated:

Table 3: Daily Coumarin Exposure from Cinnamon Supplement Consumption

Sample Source Coumarin Content (mg/g) Recommended Serving (g/day) mg Coumarin per Day % of TDI (60 kg person)
S1 C. verum 0.009 1 0.009 0.15%
S2 Cassia 0.498 1 0.498 8.3%
S3 Cassia 0.972 2 1.944 32.4%
S4 Cassia 1.519 4 6.076 101.3%
P1 Cassia 0.885 1 0.885 14.8%
P2 Cassia 3.082 1 3.082 51.4%
P3 C. verum nd 1 ~0.000 0.0%

TDI = Tolerable Daily Intake (0.1 mg/kg body weight, equivalent to 6.0 mg/day for a 60 kg person); nd = not detected

Notably, supplement S4 exceeds the established TDI for coumarin, providing 101.3% of the acceptable daily intake for a 60 kg individual when consumed at the manufacturer's recommended dosage. This highlights the importance of analytical monitoring for cinnamon-based supplements, particularly those derived from Cassia species with high coumarin content. [1]

Chemical Shift Reference & Spectral Interpretation

Characteristic Chemical Shifts of Cinnamate Compounds

Cinnamate compounds exhibit distinctive chemical shifts in ¹H NMR spectroscopy based on their molecular structures and functional groups:

  • Cinnamaldehyde Protons: The aldehyde proton typically appears significantly downfield between 9.6-9.8 ppm, while the vinylic protons of the α,β-unsaturated system resonate as characteristic doublets in the 6.4-7.7 ppm range, with trans-coupling constants of approximately 16 Hz. [4]

  • Aromatic Ring Protons: The phenyl ring protons of cinnamate compounds generally produce multiplet signals in the 7.0-8.0 ppm region, characteristic of aromatic systems. The specific pattern depends on substitution, with ortho-protons typically appearing more downfield than meta- and para-protons. [4]

  • Alkenyl Protons: The vinyl protons in cinnamyl derivatives appear in the 4.6-6.8 ppm range, with coupling patterns revealing the substitution and stereochemistry of the double bond. The CH₂ group in cinnamyl alcohol and cinnamyl acetate typically resonates around 4.3-4.5 ppm. [4]

  • Methoxy & Methylenic Protons: Methoxy groups attached to aromatic rings, when present, produce singlets around 3.8-4.0 ppm, while methylene bridges in dimeric cinnamates appear in the 3.3-4.0 ppm region. [4]

Spectral Interpretation Guidelines

When analyzing NMR spectra of cinnamon extracts:

  • Identify the Solvent Peak: CDCl₃ typically shows a residual CHCl₃ peak at 7.26 ppm, which serves as a useful internal reference point. [3]

  • Examine the Aldehyde Region: Look for the distinctive aldehyde proton signal between 9.6-9.8 ppm as an indicator of cinnamaldehyde presence. [4]

  • Analyze the Aromatic Region: The complex multiplet between 6.5-8.0 ppm typically contains signals from aromatic rings and vinylic protons common to cinnamate structures. [4]

  • Check for Methoxy Signals: Singlets in the 3.8-4.0 ppm range may indicate methoxy-substituted cinnamates. [4]

  • Quantification Considerations: For accurate quantification, ensure complete relaxation between scans (using 10-second relaxation delay) and select well-resolved peaks for integration. The PULCON method with external standardization provides superior quantification compared to internal integration methods. [1]

Experimental Workflow Diagram

The following diagram illustrates the complete NMR analysis workflow for cinnamates in cinnamon products, from sample preparation to final quantification and reporting:

G NMR Analysis Workflow for Cinnamates cluster0 Sample Preparation Phase cluster1 NMR Analysis Phase cluster2 Data Analysis Phase Start Start: Cinnamon Sample Weigh Weigh ~200 mg Sample Start->Weigh Extract Add 1.5 mL CDCl₃ and Sonicate Weigh->Extract Filter Filter through Glass Wool Extract->Filter PrepareTube Transfer 600 µL to NMR Tube Filter->PrepareTube Acquire Acquire ¹H NMR Spectrum (600 MHz, 64 scans) PrepareTube->Acquire Process Process Spectrum Acquire->Process Identify Identify Cinnamates Using Reference Database Process->Identify Quantify Quantify Components Using PULCON Method Identify->Quantify Report Generate Analysis Report Quantify->Report End End: Quality Assessment Report->End RefDB Create Reference Database of Pure Cinnamates RefDB->Identify

This workflow provides a systematic approach to cinnamate analysis, beginning with proper sample preparation—the most critical step for obtaining high-quality NMR data. The extraction process using CDCl₃ efficiently recovers non-polar cinnamate compounds from the cinnamon matrix, while filtration ensures the removal of particulate matter that would otherwise degrade spectral resolution. The acquisition parameters are optimized specifically for cinnamate detection and quantification, with the 600 MHz field strength providing sufficient resolution to distinguish between structurally similar compounds. The automated identification and quantification steps leverage specialized NMR software to ensure reproducibility and accuracy, particularly important for high-throughput analysis of multiple cinnamon samples. [2] [1] [3]

Conclusion

NMR spectroscopy represents a powerful analytical tool for the comprehensive analysis of cinnamate compounds in cinnamon products. The methodology outlined in these application notes provides researchers with a robust, reproducible protocol for sample preparation, data acquisition, and quantitative analysis of key cinnamon components. The approach offers significant advantages over traditional chromatographic methods, including minimal sample preparation, non-destructive analysis, and the ability to simultaneously identify and quantify multiple compounds without requiring extensive purification.

The findings demonstrate substantial variation in cinnamate composition between different cinnamon species, with Cassia varieties containing significantly higher levels of potentially hepatotoxic coumarin compared to Ceylon cinnamon. This variation underscores the importance of analytical monitoring for cinnamon-containing products, particularly dietary supplements where consumption may lead to coumarin intake exceeding established safety thresholds.

The high reproducibility of NMR spectroscopy enables complete automation of acquisition, analysis, and reporting processes. The NMR spectral database and analysis methodology can be transferred between instruments and laboratories without recreating reference spectra, facilitating standardized quality control across multiple facilities. Furthermore, the general principles outlined for cinnamate analysis can be adapted for other complex natural product mixtures where component authentication is essential for product evaluation and quality assurance. [1]

References

Application Notes & Protocols: Germination Self-Inhibitors in Wheat Stem Rust

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Wheat stem rust, caused by the fungal pathogen Puccinia graminis f. sp. tritici (Pgt), remains a significant threat to global wheat production, capable of causing yield losses exceeding 50% in susceptible cultivars [1]. The germination of Pgt uredospores represents the initial critical step in the disease cycle, and this process is regulated by endogenous self-inhibitors that prevent premature germination under unfavorable conditions [2] [3]. These natural compounds offer potential novel targets for developing sustainable disease management strategies. This protocol details the identification, isolation, and functional characterization of germination self-inhibitors from wheat stem rust uredospores, providing researchers with standardized methodologies for investigating this key aspect of rust biology.

Chemical Identity of Germination Self-Inhibitors

The primary germination self-inhibitors in wheat stem rust uredospores were identified as early as 1971 through pioneering work that revealed these compounds to be the cis and trans isomers of methyl 4-hydroxy-3-methoxycinnamate, commonly known as methyl ferulate [2]. These compounds function as potent autoinhibitors that prevent spore germination when present at high concentrations, particularly when spore density on the leaf surface is high and free water is available [3] [2].

Table 1: Characteristics of Identified Germination Self-Inhibitors in Wheat Stem Rust

Property cis-methyl ferulate trans-methyl ferulate
Chemical Name Methyl (Z)-4-hydroxy-3-methoxycinnamate Methyl (E)-4-hydroxy-3-methoxycinnamate
Molecular Formula C₁₁H₁₂O₄ C₁₁H₁₂O₄
Function Germination self-inhibitor Germination self-inhibitor
Source Wheat stem rust uredospores Wheat stem rust uredospores
Optimal Germination Inhibition High spore density in aqueous film High spore density in aqueous film

Experimental Protocols

Protocol 1: Uredospore Collection and Preparation

Materials:

  • Heavily infected wheat leaves with Pgt uredinia
  • Sterile glass slides or plastic Petri dishes
  • Fine brush or sterile spatula
  • Sieve (100 μm mesh) for spore purification
  • Desiccator with silica gel
  • Freezer (-80°C) for long-term storage

Procedure:

  • Spore Harvesting: Gently tap infected wheat leaves over clean glass slides or Petri dishes to collect uredospores.
  • Purification: Pass the collected spores through a 100 μm mesh sieve to remove plant debris and contaminating particles.
  • Storage: Transfer purified spores to sterile microcentrifuge tubes and store in a desiccator with silica gel at 4°C for short-term use (up to 2 weeks) or at -80°C for long-term preservation (up to 6 months).
  • Viability Check: Before experiments, assess spore viability by placing a small sample on water agar and verifying germination rates exceed 90% after 24 hours incubation at 18°C.
Protocol 2: Extraction and Isolation of Germination Inhibitors

Materials:

  • Organic solvents (hexane, ethyl acetate, methanol)
  • Rotary evaporator
  • Chromatography columns
  • TLC plates (silica gel)
  • HPLC system with UV detector

Procedure:

  • Initial Extraction: Suspend 1 g of uredospores in 10 mL of hexane and shake gently for 1 hour at room temperature.
  • Solvent Partitioning: Filter the hexane extract and concentrate using a rotary evaporator at 35°C. Partition the concentrate between ethyl acetate and water (1:1 ratio).
  • Fractionation: Subject the ethyl acetate fraction to column chromatography over silica gel, eluting with a gradient of hexane-ethyl acetate (from 100:0 to 0:100).
  • Isolation of Active Compounds: Monitor fractions by TLC and HPLC. The active fractions containing methyl ferulate isomers will show characteristic UV absorption at 320 nm.
  • Identification: Confirm the identity of isolated compounds by comparing their retention times in HPLC and spectral data with authentic standards.
Protocol 3: Bioassay for Germination Inhibition

Materials:

  • Sterile distilled water
  • Multi-well plates
  • Hemocytometer
  • Light microscope
  • Growth chamber

Procedure:

  • Spore Suspension Preparation: Prepare a suspension of uredospores in sterile distilled water at a concentration of 1×10⁵ spores/mL.
  • Inhibitor Testing: Add isolated compounds or fractions to the spore suspension at various concentrations (typically 0.1-100 μM).
  • Incubation: Place 100 μL aliquots of the treated spore suspension into wells of a multi-well plate and incubate in a growth chamber at 18°C for 24 hours in darkness.
  • Assessment: After incubation, count germinated and non-germinated spores using a hemocytometer under a light microscope. A spore is considered germinated when the germ tube length exceeds the spore diameter.
  • Data Analysis: Calculate germination percentage for each treatment and determine IC₅₀ values (concentration causing 50% inhibition of germination).

The following diagram illustrates the complete experimental workflow for studying germination self-inhibitors, from spore collection to data analysis:

G Start Start: Experimental Workflow SporeCollection Spore Collection & Purification Start->SporeCollection Extraction Inhibitor Extraction (Organic Solvents) SporeCollection->Extraction Fractionation Fractionation & Isolation (Column Chromatography, HPLC) Extraction->Fractionation Bioassay Bioassay Setup (Spore Suspension + Inhibitors) Fractionation->Bioassay Incubation Incubation (18°C, 24h, Darkness) Bioassay->Incubation Assessment Germination Assessment (Microscopy Counting) Incubation->Assessment Analysis Data Analysis (% Germination, IC₅₀) Assessment->Analysis End Protocol Complete Analysis->End

Integration with Current Research Context

While the identification of methyl ferulate as a germination self-inhibitor dates to foundational work [2], contemporary research on wheat-rust interactions provides important context for understanding the broader biological significance of these compounds. Recent transcriptomic studies have revealed that spore germination involves activation of specific metabolic pathways and virulence factors, with over 60% of expressed genes involved in primary metabolism and protein synthesis [3]. Furthermore, modern surveillance systems like the Wheat Disease Early Warning and Advisory System (DEWAS) monitor rust pathogens on a global scale, highlighting the ongoing threat posed by emerging virulent races [4].

Table 2: Contemporary Research Methods for Studying Wheat-Rust Interactions

Methodology Application in Rust Research Relevance to Germination Studies
Transcriptomics Analysis of gene expression during infection [5] Identification of genes expressed during spore germination
Dual RNA-Seq Simultaneous profiling of host and pathogen transcriptomes [5] Understanding dialogue during early infection stages
Field Pathogenomics Real-time monitoring of pathogen populations [4] Tracking variations in germination efficiency across isolates
Machine Learning Automated disease severity assessment [6] Potential for automated germination quantification
MutRenSeq Cloning of resistance genes [7] Indirect relevance through host resistance mechanisms

Applications and Future Directions

The study of germination self-inhibitors has significant practical applications for wheat rust management:

  • Novel Fungicide Development: Methyl ferulate analogs could serve as lead compounds for developing environmentally friendly fungicides that disrupt the initial infection process.
  • Breeding Strategies: Understanding natural germination inhibition may inform breeding programs aimed at enhancing these natural defense mechanisms in wheat cultivars.
  • Integrated Disease Management: Incorporation of germination inhibitors into existing management practices could reduce reliance on conventional fungicides.

Future research should focus on:

  • Elucidating the molecular mechanisms of inhibitor perception and signal transduction
  • Investigating potential synergies between self-inhibitors and plant defense compounds
  • Developing formulation strategies for field application of inhibitory compounds
  • Exploring genetic variability in inhibitor production across different Pgt races

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Possible Cause Solution
Low spore viability Improper storage conditions Ensure proper desiccation and storage at -80°C
Inconsistent germination Variable temperature or light exposure Use precise growth chambers with darkness maintenance
Poor inhibitor extraction Suboptimal solvent system Test multiple solvent polarities (hexane to methanol)
High background germination Insufficient inhibitor concentration Perform dose-response curve with wider concentration range
Compound degradation Exposure to light or oxygen Store isolates in amber vials under inert atmosphere

Conclusion

The study of germination self-inhibitors in wheat stem rust provides valuable insights into the fundamental biology of this important pathogen while offering potential avenues for novel disease management strategies. The protocols outlined here for identifying, isolating, and characterizing these autoinhibitors establish standardized methodologies that can be integrated with contemporary genomic and transcriptomic approaches. As rust pathogens continue to evolve and spread, understanding these natural germination control mechanisms becomes increasingly important for developing sustainable wheat production systems resilient to disease threats.

References

Comprehensive Application Notes and Protocols for Puccinia graminis f. sp. tritici Spore Treatment and Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pathogen Biology and Disease Significance

Wheat stem rust, caused by the fungal pathogen Puccinia graminis f. sp. tritici (Pgt), represents one of the most devastating diseases affecting global wheat production. This pathogen is characterized by its obligate biotrophic nature, requiring a living host to complete its life cycle, and its remarkable genetic plasticity, which enables rapid evolution of new virulent races. The economic significance of Pgt stems from its potential to cause yield losses ranging from 10% to complete crop failure in susceptible varieties under favorable conditions [1] [2]. The emergence of race Ug99 (TTKSK) in Uganda in 1999, which overcame many commonly deployed resistance genes, highlighted the ongoing threat of this pathogen and triggered renewed global research efforts to develop effective management strategies [1].

The disease cycle of Pgt involves five distinct spore stages, though the urediniospore stage is primarily responsible for epidemic development in wheat crops. These reddish-orange urediniospores are wind-dispersed over considerable distances and can initiate multiple infection cycles throughout the growing season under favorable conditions. Optimal infection occurs at temperatures between 15-30°C with at least 6-8 hours of leaf wetness [2]. The characteristic symptoms and signs of stem rust include elongated, blister-like pustules (uredinia) that tear the epidermal tissue, giving affected stems and leaves a ragged appearance. As the disease progresses, the pustules darken due to the formation of black teliospores, giving rise to the common name "black rust" [1] [2].

Non-Traditional Biological Treatments

Bacterial Antagonists and Their Efficacy

Recent research has demonstrated the significant potential of various biological control agents as sustainable alternatives to conventional fungicides for managing wheat stem rust. Several Bacillus species have shown pronounced antifungal activity against Pgt through multiple mechanisms of action. In controlled studies, Bacillus subtilis achieved remarkable efficacy, inhibiting spore germination by 65.3% and significantly increasing the incubation period to 9.5 days compared to 7.3 days in untreated controls [3]. This extended incubation period effectively slows disease development in the field, reducing the number of infection cycles per season. The antifungal activity of B. subtilis is attributed to its production of multiple antibiotic compounds that cause structural abnormalities in urediniospores, including collapse, lysis, and shrinking of spore structures [3].

Other Bacillus species also demonstrate varying levels of efficacy against Pgt. Bacillus polymyxa and B. megaterium have shown moderate control of stem rust, though their effectiveness is generally lower than that of B. subtilis. The mechanistic basis for bacterial biocontrol involves both direct antagonism through antibiotic production and induction of systemic resistance in wheat plants. Treatment with B. subtilis significantly enhances the activity of key antioxidant defense enzymes in wheat, including catalase (CAT), peroxidase (POX), and polyphenoloxidase (PPO), which contribute to the plant's ability to counteract pathogen-induced oxidative stress [3]. Additionally, bacterial treatments reduce electrolyte leakage from infected tissues, indicating better membrane integrity and reduced cellular damage during pathogen attack.

Plant-Derived Treatments

Botanical extracts and plant-derived compounds represent another promising category of alternative treatments for stem rust management. Eugenol, a phenolic compound extracted from cloves, has demonstrated exceptional efficacy comparable to B. subtilis in controlling Pgt. Application of eugenol at a concentration of 0.5 g/L resulted in significant suppression of urediniospore germination and reduced infection efficiency [3]. Similar to bacterial treatments, eugenol application increased the incubation period to 9.3 days and latent period to 13.1 days, while substantially reducing pustule size and number.

Another botanical treatment with demonstrated efficacy is the leaf extract of *Artemisia cina* (2% concentration), which adversely affects urediniospore germination and development. The mechanism of action of plant-derived treatments involves both direct antifungal activity and induction of host defense responses. Eugenol treatment significantly potentiates defense-related enzymes in wheat plants, creating an unfavorable biochemical environment for pathogen establishment and development [3]. The compatibility of different treatment types varies, with research indicating that combining certain biological and botanical treatments may provide synergistic effects, though such interactions require further investigation.

Table 1: Efficacy of Biological and Botanical Treatments Against P. graminis f. sp. tritici

Treatment Concentration Spore Germination Inhibition (%) Incubation Period (days) Latent Period (days)
Bacillus subtilis 10⁶ CFU/mL 65.3 9.5 13.4
B. polymyxa 10⁶ CFU/mL 42.7 8.2 11.8
B. megaterium 10⁶ CFU/mL 38.9 8.1 11.5
Eugenol 0.5 g/L 63.8 9.3 13.1
Artemisia cina extract 2% 45.2 8.4 12.2
Control (untreated) - 0 7.3 10.5

Chemical Control and Fungicide Resistance

Conventional Fungicides and Sensitivity Profiles

Chemical control remains an important component of integrated stem rust management, particularly when resistant varieties are not fully effective or when disease pressure is severe. Several fungicide classes have demonstrated efficacy against Pgt, including triazoles, strobilurins, and benzimidazoles. Recent sensitivity studies conducted on Chinese Pgt isolates have established baseline sensitivity profiles to important fungicides. The mean EC₅₀ value (effective concentration that inhibits 50% of spore germination) for triadimefon was determined to be 16.14 mg·L⁻¹, with a resistance factor of 4.48 among the tested isolates [4]. This information provides crucial reference points for monitoring potential shifts in fungicide sensitivity over time.

The triazole fungicides, including triadimefon, belong to the Demethylation Inhibitor (DMI) class and act by interfering with ergosterol biosynthesis, a key component of fungal cell membranes. Strobilurin fungicides (QoIs), such as kresoxim-methyl, inhibit mitochondrial respiration by binding to the cytochrome bc₁ complex, while benzimidazoles like carbendazim and thiophanate-methyl disrupt fungal cell division by interfering with microtubule assembly [4]. Understanding these mode of action categories is essential for developing effective fungicide rotation schemes that minimize resistance selection pressure. Recent studies have identified positive cross-resistance patterns between triadimefon and carbendazim, indicating that resistance to one of these fungicides may confer reduced sensitivity to the other [4]. However, no significant cross-resistance has been observed between triadimefon and either thiophanate-methyl or kresoxim-methyl, suggesting these combinations are suitable for rotation programs.

Resistance Management and Application Considerations

The evolution of fungicide resistance in Pgt populations represents a significant threat to the long-term efficacy of chemical control strategies. Resistance management requires implementation of anti-resistance strategies that preserve the effectiveness of available fungicides. These include using fungicide mixtures with multiple modes of action, rotating different chemical classes, and limiting the number of applications per season. Recent monitoring efforts have identified that among 89 Chinese Pgt isolates, only 29 showed resistance to triadimefon, with 27 exhibiting low resistance levels and just 2 demonstrating moderate resistance [4]. This suggests that triadimefon remains largely effective against most Pgt populations, but continued vigilance through routine sensitivity monitoring is essential.

Application timing is critical for achieving effective chemical control of stem rust. Fungicides are most effective when applied preventively or during the early stages of disease development. Research indicates that the optimal application strategy involves foliar sprays applied 24 hours before and after inoculation with Pgt urediniospores [3]. Under field conditions, applications should be made when disease risk is high based on environmental conditions and early detection systems, but before significant disease development occurs. The persistence of fungicide activity varies among chemical classes, with protective fungicides requiring more precise timing to ensure adequate coverage before infection, while systemic fungicides offer some curative activity when applied shortly after infection.

Table 2: Sensitivity Profile of P. graminis f. sp. tritici to Various Fungicides

Fungicide Mode of Action Mean EC₅₀ (mg·L⁻¹) Resistance Factor Cross-Resistance Patterns
Triadimefon Demethylation Inhibitor (DMI) 16.14 4.48 Positive correlation with carbendazim
Carbendazim β-tubulin Assembly Inhibitor Data not specified Data not specified Positive correlation with triadimefon
Thiophanate-methyl β-tubulin Assembly Inhibitor Data not specified Data not specified No cross-resistance with triadimefon
Kresoxim-methyl Quinone outside Inhibitor (QoI) Data not specified Data not specified No cross-resistance with triadimefon
Mancozeb Multi-site Contact Activity Data not specified Data not specified Not specified

Molecular Interactions and Resistance Breeding

Host-Pathogen Genetic Interactions

The molecular dialogue between wheat and Pgt follows the gene-for-gene model, where specific resistance (R) genes in the host recognize corresponding avirulence (Avr) effectors secreted by the pathogen, triggering robust defense responses. Recent research has led to the cloning and characterization of several key Avr-R gene pairs, providing unprecedented insights into the molecular basis of stem rust resistance. The AvrSr35-Sr35 interaction represents one of the best-characterized systems, where the AvrSr35 effector protein is recognized by the Sr35 resistance protein in wheat, inducing a hypersensitive response that prevents successful colonization [5]. Functional studies have demonstrated that AvrSr35 expression occurs during early infection stages before haustoria formation, and the protein is secreted into the host apoplast [5].

The genetic basis of virulence in Pgt often involves mutations or insertions in Avr genes that prevent recognition by corresponding R genes. In the case of AvrSr35, comparative genomic analysis of virulent and avirulent isolates revealed that virulence acquisition frequently results from the insertion of mobile DNA elements into the coding sequence, creating premature termination codons that truncate the functional protein [5]. Similarly, chemical mutagenesis studies using ethyl methanesulphonate (EMS) have successfully generated gain-of-virulence mutants in Pgt, enabling systematic investigation of Avr gene function and identification of their cognate R genes [6]. These approaches have facilitated the development of mutant libraries containing thousands of independent Pgt isolates, representing valuable resources for functional genomics and effector discovery.

Resistance Gene Identification and Stacking Strategies

Genetic resistance remains the most sustainable and economically viable approach for managing wheat stem rust in the long term. Breeding programs have focused on identifying and incorporating diverse resistance genes with effective activity against prevalent Pgt races. To date, more than 50 stem rust resistance (Sr) genes have been cataloged, though their effectiveness varies significantly against different Pgt races [6]. The cloning of several Sr genes, including Sr13, Sr21, Sr22, Sr33, Sr35, Sr45, Sr46, Sr50, and Sr60, has provided powerful tools for marker-assisted selection and transgenic approaches to resistance breeding [6].

A major challenge in resistance breeding is the tendency for single-gene resistance to be rapidly overcome through selection for virulent pathogen genotypes. To enhance resistance durability, current strategies emphasize gene stacking—pyramiding multiple Sr genes into individual cultivars. This approach requires that each R gene in the stack recognizes a different Avr effector in the pathogen population, making it statistically improbable for a single pathogen genotype to overcome all resistance genes simultaneously [6]. However, functional validation of stacked genes is essential, as certain R genes can suppress each other or fail to function in specific genetic backgrounds. The development of effector-based diagnostics enables breeders to confirm the functionality of each Sr gene in a stack without conducting extensive disease assays with multiple pathogen races [6].

host_pathogen_interaction Molecular Interaction Between Wheat and P. graminis f. sp. tritici cluster_host Wheat Host cluster_pathogen Pathogen Pgt P. graminis f. sp. tritici AvrGene Avirulence (Avr) Gene Pgt->AvrGene Expresses Effector Secreted Effector Protein AvrGene->Effector Encodes Virulence Virulence Mutation (Avr gene disruption) AvrGene->Virulence Mutation/insertion Recognition Effector Recognition Effector->Recognition Delivered to host SrGene Resistance (Sr) Gene SrGene->Recognition Detects effector Defense Defense Response Activation (Hypersensitive Response) Recognition->Defense Specific recognition Susceptibility Disease Susceptibility Recognition->Susceptibility No recognition Resistance Disease Resistance Defense->Resistance Successful Virulence->Susceptibility Effector not recognized

Experimental Protocols and Methodologies

Spore Germination and Treatment Efficacy Assays

In vitro assessment of treatment efficacy against Pgt urediniospores provides valuable preliminary data for screening potential control agents. The standardized protocol for evaluating spore germination inhibition begins with preparing clean, sterilized glass slides coated with a thin layer of 2% water agar amended with the test treatment [3]. Fresh urediniospores are then evenly sprayed onto the prepared slides using a sterile spore applicator or settling tower to ensure uniform distribution. The experimental setup involves placing the inoculated slides on V-shaped glass rods in sterilized Petri dishes containing moistened filter paper to maintain high humidity, which is essential for spore germination [3].

The incubation conditions critical for consistent results include maintaining a temperature of 25°C under full light conditions for 12 hours. After incubation, spore germination percentages are determined by microscopic examination at 40× magnification, counting a minimum of 100 spores per slide with three replicate slides per treatment [3]. A spore is considered germinated when the germ tube length equals or exceeds the spore width. For treatments causing spore abnormalities, additional microscopic examinations using lactophenol mounting medium can reveal structural alterations such as lysis, collapse, or shrinking of urediniospores [3]. This protocol allows for rapid screening of multiple treatments and provides quantitative data on direct antifungal effects before progressing to more complex plant-based assays.

Plant Inoculation and Disease Assessment

Greenhouse-based evaluations provide critical data on treatment efficacy under controlled conditions that more closely approximate field environments. The standard protocol begins with sowing seeds of a susceptible wheat cultivar (e.g., Gemmeiza-11) in plastic pots filled with pasteurized clay soil, with 5-7 seeds per pot [3]. After 7 days, when seedlings have emerged, plants are treated with the test compounds using a foliar spray application, ensuring complete coverage of all leaf surfaces. The treatment timing varies based on experimental objectives, with common approaches including application 24 hours before inoculation, 24 hours after inoculation, or both before and after inoculation [3].

Inoculation is performed using a standardized suspension of fresh Pgt urediniospores (e.g., TTSPQ race) applied as a fine mist until run-off, after which plants are maintained in a dew chamber at 100% relative humidity for 24 hours to promote infection, then transferred to greenhouse benches with appropriate temperature control [3]. Disease assessment begins with daily monitoring for symptom development, with key parameters including incubation period (days from inoculation to first pustule appearance), latent period (time until 50% of pustules have appeared), infection type (rated on a 0-4 scale where 0-2 indicates resistance and 3-4 indicates susceptibility), and pustule size and density (number of pustules per cm²) [3]. These comprehensive assessments provide data on both disease development and potential effects on pathogen reproductive capacity.

Biochemical and Molecular Analyses

Understanding the mechanistic basis of treatment effects requires biochemical and molecular analyses that reveal alterations in host-pathogen interactions. For assessing plant defense responses, the activities of key antioxidant enzymes including catalase (CAT), peroxidase (POX), and polyphenol oxidase (PPO) can be quantified spectrophotometrically in treated and infected wheat leaves [3]. Tissue collection should occur at multiple time points after inoculation (e.g., 24, 72, and 168 hours) to capture dynamic changes in enzyme activities during disease development. The standard protocol involves homogenizing 0.5 g of fresh leaf tissue in appropriate extraction buffers at 4°C, followed by centrifugation at 12,000 rpm for 20 minutes, with enzyme activities measured in the resulting supernatant [3].

Electrolyte leakage measurements provide insights into membrane integrity under pathogen stress, with lower leakage indicating better preservation of membrane structure and function. This assay involves incubing leaf discs in deionized water and measuring conductivity initially and after autoclaving, with electrolyte leakage calculated as initial conductivity/final conductivity × 100 [3]. For molecular analyses, gene expression studies can examine transcript levels of defense-related genes using quantitative RT-PCR, while protein-level interactions can be investigated using techniques such as co-immunoprecipitation and bimolecular fluorescence complementation assays, as demonstrated in the characterization of AvrSr35-Sr35 interactions [5]. These molecular approaches provide insights into the fundamental mechanisms underlying treatment efficacy and host resistance.

experimental_workflow Experimental Workflow for Evaluating Pgt Control Agents cluster_preliminary Preliminary Screening cluster_plant Plant-Based Evaluation cluster_mechanistic Mechanistic Studies SporeCollection Spore Collection and Preparation InVitro In Vitro Germination Assay (Glass slide method) SporeCollection->InVitro 2-3 days PlantGrowth Plant Growth (Susceptible cultivar) InVitro->PlantGrowth Promising treatments TreatmentPrep Treatment Preparation (Biological/Chemical) TreatmentPrep->InVitro Same day TreatmentApp Treatment Application (Foliar spray) PlantGrowth->TreatmentApp 7-10 days Inoculation Pathogen Inoculation (Urediniospore suspension) TreatmentApp->Inoculation 24h before/after DiseaseAssess Disease Assessment (Incubation period, pustule count) Inoculation->DiseaseAssess Daily monitoring Biochemical Biochemical Analysis (Enzyme assays, electrolyte leakage) DiseaseAssess->Biochemical Time course DataAnalysis Data Analysis and Interpretation DiseaseAssess->DataAnalysis Efficacy data Molecular Molecular Analysis (Gene expression, protein interaction) Biochemical->Molecular Mechanistic insights Molecular->DataAnalysis Integrated analysis

Conclusion and Future Perspectives

The integrated management of wheat stem rust caused by Puccinia graminis f. sp. tritici requires a multifaceted approach that combines biological, chemical, and genetic strategies. The experimental protocols outlined in this document provide standardized methods for evaluating potential control agents, from initial in vitro screening to detailed mechanistic studies. The efficacy data presented for biological control agents such as Bacillus subtilis and eugenol highlight promising alternatives to conventional fungicides, particularly in the context of increasing fungicide resistance and environmental concerns [3]. Similarly, the sensitivity monitoring of Pgt populations to triazole fungicides provides crucial information for maintaining the effectiveness of chemical control options [4].

Looking forward, several emerging research areas hold particular promise for improving stem rust management. The cloning of Avr-R gene pairs, such as AvrSr35-Sr35, enables novel diagnostic approaches and facilitates the development of durable resistance through gene stacking [5]. The chemical mutagenesis approaches that generate comprehensive Pgt mutant libraries will accelerate the identification of additional Avr genes, providing more tools for resistance breeding and functional studies [6]. Furthermore, computational approaches including molecular docking simulations and molecular dynamics studies are increasingly being employed to design novel fungicides with specific molecular targets, such as the AvrSr35 effector protein [7]. These innovative strategies, combined with traditional integrated pest management principles, will enhance our ability to effectively manage this destructive wheat disease in the face of evolving pathogen populations and changing climatic conditions.

References

Methyl 3,4-dimethoxycinnamate concentration for bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Bioassay Data

The table below summarizes the key chemical, physical, and early bioassay data for Methyl 3,4-dimethoxycinnamate.

Property Details
CAS Number 5396-64-5 [1]
Molecular Formula C12H14O4 [2] [1]
Molecular Weight 222.24 g/mol [1]
Density Not Available (N/A)
Boiling Point N/A
Melting Point N/A
Flash Point N/A
Synonyms methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate; 3,4-O-Dimethylcaffeic acid methyl ester; ferulic methyl ester [1]
Recommended Storage 2-8°C [1]
Solubility (for NMR) 104 mg/mL [2]

| Reported Bioactivities | • Inhibitor of uredospore germination. [1] • Inhibitor of global DNA methylation in Hep3B cells. [1] | | Typical Stock Solution | 10-100 mM in DMSO | | Working Concentration | To be determined empirically via dose-response curves. |

Experimental Protocols

Protocol 1: Inhibition of Uredospore Germination Assay

This protocol is used to evaluate the antifungal activity of this compound by assessing its effect on spore germination [1].

  • Sample Preparation: Prepare a stock solution of this compound at 50 mM in DMSO. Serially dilute this stock with an appropriate aqueous buffer (e.g., phosphate-buffered saline) or liquid culture medium to create a concentration gradient (e.g., 1 µM, 10 µM, 100 µM). Include a negative control (vehicle only, e.g., 0.1-1% DMSO) and a positive control (a known fungicide).
  • Spore Harvesting & Inoculation: Harvest uredospores from a susceptible host plant and suspend them in a germination solution. Mix equal volumes of the spore suspension and the compound solution in a multi-well plate or on a microscope slide.
  • Incubation: Incubate the samples in a humid chamber at a temperature conducive to spore germination (e.g., 18-25°C) for 6-24 hours.
  • Data Collection & Analysis: After incubation, examine the spores under a microscope. Count the number of germinated spores (those with a visible germ tube) versus the total number of spores in each field of view. Calculate the percentage of spore germination and the percentage inhibition relative to the vehicle control.
Protocol 2: Global DNA Methylation Assay in Hep3B Cells

This protocol outlines the assessment of this compound's effect on global DNA methylation levels in human hepatoma Hep3B cells [1].

  • Cell Culture and Treatment: Maintain Hep3B cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 atmosphere. Seed cells in a 96-well or 24-well plate and allow them to adhere overnight.
  • Compound Treatment: Prepare a stock solution of this compound at 100 mM in DMSO. Treat cells with a concentration range of the compound (e.g., 10 µM to 200 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-aza-2'-deoxycytidine, a known DNA methyltransferase inhibitor).
  • Incubation: Incubate the cells with the compound for 48-72 hours, refreshing the medium containing the compound every 24 hours.
  • DNA Extraction and Analysis: After treatment, harvest the cells and extract genomic DNA using a commercial kit.
    • ELISA-based Method: Use a global DNA methylation quantification kit (e.g., 5-mC DNA ELISA Kit) according to the manufacturer's instructions. This method uses antibodies specific to 5-methylcytosine (5-mC).
    • LC-MS/MS Method: For a more precise quantification, digest the DNA to nucleosides and analyze the levels of 2'-deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (5-mdC) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Calculate the global methylation percentage as (5-mdC / (dC + 5-mdC)) × 100.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the general workflow for preparing and using this compound in bioassays, incorporating best practices for handling this compound.

Bioassay Workflow for this compound Start Prepare Stock Solution (10-100 mM in DMSO) A Aliquot and Store at -20°C Start->A B Thaw at Room Temperature A->B C Dilute in Culture Medium or Buffer B->C D Apply to Test System (e.g., Cells, Spores) C->D E Incubate and Measure Response D->E F Analyze Data E->F G Determine IC50 / Effective Dose F->G

Based on its reported bioactivities, this compound is hypothesized to act through multiple pathways. The diagram below presents a proposed mechanism of action for future investigation.

Proposed Mechanisms of Action for Key Bioassays cluster_path1 In Hep3B Cells cluster_path2 In Fungal Spores Compound This compound DNMT Inhibition of DNA Methyltransferases (DNMTs) Compound->DNMT Proposed Target Membrane Disruption of Spore Membrane/Metabolism Compound->Membrane Proposed Target GlobalDNA Reduction in Global DNA Methylation DNMT->GlobalDNA GeneExp Altered Gene Expression GlobalDNA->GeneExp Outcome1 Potential Anti-Cancer Effect GeneExp->Outcome1 GermTube Inhibition of Germ Tube Formation Membrane->GermTube Outcome2 Inhibition of Spore Germination GermTube->Outcome2

Key Considerations for Researchers

  • Concentration Optimization is Critical: The single concentration value of 104 mg/mL (468 mM) found in the search results is from an NMR study for structural identification, not a bioassay [2]. This concentration is extremely high and likely cytotoxic. You must determine the optimal working concentration for your specific experimental system through empirical dose-response studies.
  • Solvent and Handling: The compound is typically dissolved in DMSO for stock solutions. The final concentration of DMSO in bioassays should be kept as low as possible (usually below 0.5%) to avoid solvent toxicity. Always include a vehicle control with the same DMSO concentration.
  • Stability: Store the compound and its stock solutions at -20°C or below, protected from light, especially given the recommended storage condition of 2-8°C for the solid powder [1].
  • Analytical Verification: Purity can significantly impact bioassay results. Where possible, characterize the compound using techniques like NMR [2] or LC-MS before use to confirm its identity and purity.

References

Key Challenges & Limitations in UV-Induced Isomerization

Author: Smolecule Technical Support Team. Date: February 2026

While powerful, the use of UV light in therapeutic applications comes with significant constraints that must be considered during experimental design.

Challenge Description & Impact Potential Mitigation Strategy
Phototoxicity UVB/UVA causes DNA lesions (e.g., pyrimidine dimers), leading to mutations, immunosuppression, and acute damage like erythema [1]. Use the lowest effective UV dose; explore Near-Infrared (NIR) light with upconversion nanoparticles [1].
Poor Tissue Penetration Short UV wavelengths have limited tissue penetration (< 10 mm), restricting use to surface tissues or those accessible via endoscopy [1]. Employ NIR light (better penetration) coupled with upconversion materials that convert NIR to UV light in situ [1].
Incomplete Isomerization The photostationary state (equilibrium between isomers) may not favor the desired isomer, affecting release efficiency. Optimize wavelength and light dose; e.g., one azobenzene derivative achieved 94% cis isomer content [2].

Troubleshooting FAQ for Common Experimental Issues

Here are solutions to frequently encountered problems when working with UV-induced isomerization.

  • Problem 1: Low Yield of Cis Isomer

    • Possible Cause: Suboptimal wavelength or insufficient light dose.
    • Solution: Ensure the UV wavelength matches the chromophore's absorption peak. For instance, the immunosuppressive isomerization of urocanic acid occurs most efficiently between 300–315 nm [3]. Experiment with increasing light dose and confirm conversion rates with analytical methods like HPLC [2] [3].
  • Problem 2: Inconsistent Biological Response in Animal Models

    • Possible Cause: The biological effect may not be directly caused by the isomerization product.
    • Solution: Include rigorous controls. A study on EAE (multiple sclerosis model) found that while UVB light was protective and increased skin cis-urocanic acid by >30%, direct administration of cis-UCA failed to replicate the protection [3]. Always verify the assumed mechanism is causal.
  • Problem 3: Difficulty Distinguishing Cis/Trans Isomers Analytically

    • Possible Cause: Standard LC-MS/MS struggles with geometrical isomers due to similar fragmentation patterns.
    • Solution: Use alkali metal adduct formation in MS. Research shows that cis isomers of hydroxycinnamates like caffeoylquinic acid bind sodium ions more efficiently than their trans counterparts, creating distinct adducts (e.g., at m/z 729.164 for a 4-cis-CQA dimer+Na) that are easily identifiable [4].

Experimental Protocol: Monitoring Azobenzene Photoisomerization

The following workflow provides a detailed methodology for studying a classic photoisomerization reaction, based on experimental data from the search results [2].

cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis & Characterization Step1 Prepare azobenzene derivative solution (e.g., 4,4′-dihydroxyazobenzene diglycidyl ether) Step2 Confirm initial state >98% trans-isomer via HPLC Step1->Step2 Step3 Irradiate sample with appropriate UV wavelength Step2->Step3 Step4 Monitor trans-to-cis isomerization in real-time using UV-Vis spectroscopy Step3->Step4 Step5 Measure final cis-isomer content via HPLC (Target: up to 94%) Step4->Step5 Step6 Perform computational analysis (DFT/TD-DFT) to study isomerization pathway Step5->Step6

Materials and Equipment:

  • Azobenzene derivative (e.g., 4,4′-dihydroxyazobenzene diglycidyl ether) [2]
  • Appropriate solvent
  • UV light source (e.g., lamp or laser at a specific wavelength)
  • High-Performance Liquid Chromatography (HPLC) system with a UV-vis detector
  • UV-Vis spectrophotometer
  • Computational chemistry software for Density Functional Theory (DFT) calculations

Procedure:

  • Sample Preparation: Dissolve the azobenzene compound in a suitable solvent. Use HPLC to confirm that the starting material is primarily the trans-isomer (>98%) [2].
  • UV Irradiation: Expose the solution to UV light. The optimal wavelength must be determined for your specific compound.
  • Kinetic Monitoring: Use UV-Vis spectroscopy to track the trans-to-cis isomerization in real-time. This process can be very fast [2].
  • Quantification: After irradiation, use HPLC again to quantify the percentage of the cis-isomer formed. Under optimized conditions, yields as high as 94% have been reported [2].
  • Computational Modeling (Optional but Recommended): Perform DFT and time-dependent DFT (TD-DFT) calculations to understand the isomerization mechanism. These studies revealed that modification of the N=N bond length is a key internal coordinate responsible for the conversion in azobenzene derivatives [2].

Expert Techniques for Advanced Applications

For more complex research scenarios, consider these advanced methodologies:

  • Distinguishing Geometrical Isomers via Mass Spectrometry

    • Technique: Add alkali metal salts (e.g., sodium, potassium) to your samples before UHPLC-q-TOF-MS analysis.
    • Rationale: Cis isomers of molecules like caffeoylquinic acids form more stable metal adducts than trans isomers. This results in unique ions (e.g., a sodium adduct of a dimeric 4-cis-caffeoylquinic acid at m/z 729.164) and distinct fragmentation patterns, allowing for clear differentiation [4].
    • Protocol: Prepare your sample in a solution containing a low concentration of an alkali metal salt (e.g., sodium iodide). Analyze via UHPLC-q-TOF-MS and look for enhanced sodium adduct formation in UV-irradiated samples compared to controls [4].
  • Overcoming Poor Tissue Penetration with Upconversion

    • Concept: Use near-infrared (NIR) light, which penetrates tissue better than UV, in conjunction with upconversion nanoparticles (UCNPs).
    • Mechanism: These nanoparticles absorb deep-penetrating NIR light and emit it at higher-energy UV wavelengths locally, triggering the isomerization of chromophores in drug delivery systems without exposing large areas of tissue to harmful UV radiation [1].

References

overcoming germination inhibition with n-nonyl alcohol

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Investigating n-Nonyl Alcohol

When a specific chemical lacks established protocols, a systematic investigation is key. The following workflow outlines the core stages for developing your own experimental guidelines.

G cluster_1 Phase 1: Literature Review cluster_2 Phase 2: Solution Design cluster_3 Phase 3: Practical Testing cluster_4 Phase 4: Data Analysis Start Start: Investigate n-Nonyl Alcohol P1 Phase 1: Literature Review Start->P1 P2 Phase 2: Solution Design P1->P2 L1 Search for analogs (e.g., n-Butanol) P3 Phase 3: Practical Testing P2->P3 D1 Determine solvent (e.g., DMSO, Ethanol) P4 Phase 4: Data Analysis P3->P4 T1 Run dose-response experiments End Output: Technical Guide P4->End A1 Measure germination rate & timing L2 Identify potential mode of action L1->L2 L3 Study known solvent effects L2->L3 D2 Establish concentration gradient D1->D2 D3 Define application method D2->D3 T2 Test on multiple seed types T1->T2 T3 Include positive/negative controls T2->T3 A2 Assess seedling health (plumule/radicle) A1->A2 A3 Troubleshoot common failure points A2->A3

Alternative Chemicals for Germination Studies

Since direct information on n-nonyl alcohol is unavailable, here are other well-documented chemicals used to overcome germination inhibition that you can research as analogs or alternatives.

Chemical Reported Mechanism of Action Example Concentration Key Considerations
Potassium Nitrate (KNO₃) Antagonizes ABA signaling; interacts with NLP8-ABI3/ABI5 module [1] 0.1-1.0% (w/v) Often used as a priming agent; effectiveness can be species-specific [2].
Hydrogen Peroxide (H₂O₂) Acts as an oxidative signal; weakens seed coat to improve imbibition [2] 1000 ppm (approx. 0.1%) Concentration is critical; high levels can be damaging [2].
Gibberellic Acid (GA₃) Counteracts ABA and breaks physiological dormancy [2] Varies widely (e.g., 10-500 ppm) Hormonal balance with ABA is crucial; typically requires aqueous solution [3].
Nitric Acid (HNO₃) Chemical scarification of impermeable seed coats [2] 1000 ppm (approx. 0.1%) Treatment duration is critical to avoid embryo damage [2].

Critical Laboratory Safety Guidelines

When developing new protocols with any chemical, safety is paramount. Here are key practices based on general laboratory safety standards [4].

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety goggles. Consult the chemical's Safety Data Sheet (SDS) for specific recommendations.
  • Chemical Hygiene Plan: Work within the framework of your institution's Chemical Hygiene Plan. This includes understanding the hazards of all chemicals involved.
  • Ventilation: Perform experiments involving volatile organic compounds like alcohols inside a certified chemical fume hood to prevent inhalation.
  • Waste Disposal: Dispose of chemical solutions and treated seeds according to your institutional guidelines for hazardous chemical waste.

Potential FAQs and Troubleshooting

Based on common challenges in seed germination experiments, here are potential FAQs you could populate once data on n-nonyl alcohol is collected.

  • Q: The alcohol does not dissolve properly in the aqueous medium. What should I do?

    • A: n-Nonyl alcohol is a long-chain alcohol with low water solubility. You may need to use a solvent like ethanol or DMSO to create a stock solution, which can then be diluted to the desired final concentration in water, ensuring the final solvent concentration is non-toxic to seeds.
  • Q: The treatment is resulting in zero germination. What could be wrong?

    • A: This indicates potential phytotoxicity.
      • Verify Concentration: Ensure you are using the correct concentration (e.g., µM vs. mM).
      • Check Solvent Controls: Include a control group treated with the solvent (e.g., DMSO) at the same concentration used in your treatment to rule out solvent effects.
      • Re-assess Dose: The concentration might be too high. Set up a new experiment with a broader, lower concentration gradient to find the optimal and sub-lethal doses.
  • Q: Germination is inconsistent across replicates. How can I improve uniformity?

    • A: Inconsistency often stems from sample handling.
      • Seed Sterilization: Ensure seeds are surface-sterilized to prevent microbial growth that can interfere with the chemical treatment.
      • Solution Application: Ensure the chemical solution is applied evenly to all seeds. For Petri dishes, ensure the filter paper is evenly saturated without pooling.
      • Environmental Control: Maintain strict control over environmental conditions like temperature and light in growth chambers.

To move forward, I suggest you:

  • Search for Analog Chemicals: Look into the primary literature on shorter-chain alcohols (like n-butanol or hexanol) that might have known effects on seed germination or membrane permeability. Their mechanisms can provide a strong starting hypothesis for n-nonyl alcohol.
  • Consult Chemical Databases: Obtain the SDS for n-nonyl alcohol to understand its physical properties and safe handling procedures, which is the first step in protocol development.

References

seasonal variation in spore sensitivity to inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Seasonal Spore Variation

Understanding the factors that cause seasonal variation is the first step in troubleshooting related experiments. The following table summarizes the key elements identified in the literature.

Factor Observed Impact on Spores Relevant Study System
Ambient Temperature / Season Higher spore density and root colonization observed in summer; lower in winter [1]. Arbuscular mycorrhizal fungi (AMF) in sugarcane fields [1].
Soil Edaphic Factors (pH, N, P) Spore density and root colonization positively correlated with pH, negatively correlated with N and P [1]. Arbuscular mycorrhizal fungi (AMF) in sugarcane fields [1].
Diurnal Spore Release Timing Spores released during the hottest part of the day have a higher probability of long-distance dispersal [2]. Modeling of wind-assisted dispersal of fungal pathogens [2].
Raw Material Contamination Seasonal variation in the types and levels of spore-forming bacteria in raw materials (e.g., milk) [3]. Bacillus spp. in pasteurized dairy products [3].

Troubleshooting Guide for Seasonal Spore Experiments

When your experiments involving spores yield inconsistent results across seasons, consider the following questions and recommendations.

Question to Investigate Potential Root Cause Recommended Action
Have you controlled for seasonal source material? Raw biological materials (e.g., soil, plant matter) used for spore isolation may have inherent seasonal contamination cycles [3]. Action: Source and test raw materials from multiple seasons. Use a standardized pre-screening protocol for spore counts before experiment initiation.
Does your viability assay account for seasonal metabolic shifts? Spore germination and metabolic activity can be influenced by seasonal adaptation, affecting standard viability stains [4]. Action: Validate your viability assay (e.g., MTT) against the colony-forming unit (CFU) method for each season's samples. Use a quantitative colorimetric method instead of relying on microscopic observation alone [4].
Is your inhibitor efficacy test sensitive enough? Traditional plating methods for determining Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) are low-throughput and may miss hetero-tolerant subpopulations that vary seasonally [5]. Action: Adopt a high-throughput viability assay like the Geometric Viability Assay (GVA), which can efficiently measure the bactericidal activity of inhibitors and quantify spore concentrations with high accuracy [5].
Are your storage conditions optimal year-round? Temperature fluctuations during storage can affect spore viability and sensitivity, confounding seasonal results. Action: Implement strict, monitored cold-chain storage. For long-term stability, consider lyophilization (freeze-drying) of spore samples with stabilizing excipients like sucrose or trehalose [6].

Detailed Experimental Protocols

Here are detailed methodologies for two key experiments cited in the guides above.

Protocol 1: Assessing Spore Density and Root Colonization in Field Soil

This method, adapted from a study on arbuscular mycorrhizal fungi, is crucial for foundational spore data [1].

  • Sample Collection: Collect root and rhizosphere soil samples from a depth of 30 cm. For a single site, collect samples from multiple plants, combine them into a composite sample, and transport in sealed plastic bags at 5-10°C [1].
  • Spore Isolation & Enumeration:
    • Take a 100 g subsample of soil.
    • Use wet sieving and decanting followed by sucrose density centrifugation to isolate spores.
    • Filter the residue through filter paper and count intact spores under a stereoscopic microscope (40x magnification). Sporocarps and spore clusters count as one unit [1].
  • Root Colonization Assessment:
    • Wash and clear root segments in 2.5% KOH at 90°C.
    • Acidify roots with 5N HCl.
    • Stain with 0.05% trypan blue in lactoglycerol.
    • Examine 50 randomly selected root segments under a microscope to determine the percentage of colonized root fragments [1].
Protocol 2: High-Throughput Spore Viability Assay (GVA)

This modern method is highly effective for rapid, accurate viability screening and inhibitor testing [5].

  • Embedding Solution Preparation: Melt agarose to 0.66% (wt/vol) in an appropriate liquid growth medium (e.g., Thioglycollate broth for anaerobes). Cool and maintain at 50°C [5].
  • Sample Dilution: Serially dilute the spore sample in a 96-well plate. The maximum expected CFU/mL should be below 10^7 [5].
  • Mixing and Solidification: Mix the diluted samples with the embedding solution and allow the mixture to solidify inside a standard P200 pipette tip.
  • Anaerobic Incubation (if needed): Place the entire box of GVA tips into an anaerobic jar system and incubate overnight.
  • Staining (Optional): For enhanced contrast, incorporate a pH-sensitive dye like Bromocresol Green (BG) into the embedding medium. Viable colonies will appear blue against a lighter background [5].
  • Data Analysis: Count the colonies visible inside the pipette tip. The position of the colonies within the conical tip is used to calculate the original viable spore concentration [5].

The workflow for this protocol can be visualized in the following diagram:

G Start Start GVA Protocol A Prepare 0.66% Agarose in Growth Medium Start->A B Cool and Hold at 50°C A->B C Serially Dilute Spore Sample in 96-well Plate B->C D Mix Sample with Embedding Solution C->D E Load into Pipette Tips and Let Solidify D->E F Incubate Tips (Optional: in Anaerobic Jar) E->F G Image and Count Colonies (Optional: Use Bromocresol Green) F->G H Calculate Original Spore Concentration G->H

Key Considerations for Your Technical Center

  • For Inhibitor Studies: When testing spore sensitivity to inhibitors, the high-throughput GVA protocol is particularly valuable. It allows you to efficiently determine the Minimum Bactericidal Concentration (MBC) by directly embedding inhibitor-treated spores and observing viability, providing a clearer efficacy picture than inhibitory assays alone [5].
  • Stability for Reference Materials: To create reliable, seasonally consistent reference spore materials for quality control, invest in formulation stability studies. Lyophilization in a matrix of stabilizing excipients (e.g., sucrose, trehalose) is a proven strategy to enhance thermal stability and extend shelf-life [6].

References

Technical Notes on Dimerization with TFA and BF3·Et2O

Author: Smolecule Technical Support Team. Date: February 2026

Trifluoroacetic Acid (TFA) as a Promoter

TFA can serve as a highly efficient promoter in palladium-catalyzed dimerization reactions, significantly boosting both activity and selectivity.

  • Reaction Example: Head-to-tail dimerization of styrenes.
  • Catalyst System: Palladium acetylacetonate (Pd(acac)₂) with TFA as a co-catalyst.
  • Reported Outcome: This combination promotes dimerization under mild conditions, resulting in excellent yields and high stereoselectivities. The reaction is noted to be a 100% atom-economic process [1].
Boron Trifluoride Diethyl Etherate (BF₃·Et₂O) as a Catalyst

BF₃·Et₂O is a versatile Lewis acid catalyst that can mediate various annulation and isomerization reactions, leading to diverse dimeric and cyclic structures.

The table below summarizes different reaction types mediated by BF₃·Et₂O:

Reaction Type Starting Materials Products Formed Key Features
Annulation [2] α-Keto acids + Aliphatic ketones γ-Hydroxy-butenolides and γ-Alkylidene-butenolides Product control is achievable by varying the amount of BF₃·Et₂O; features good functional group tolerance.
Isomerization [3] 3,4-Dimethylphosphole sulfides 4-Methylene-phospholenes Simultaneously establishes a P-stereocenter during a skeletal rearrangement.
Allylboration [4] Aldehydes + α-Me-allylboronates γ-Methyl substituted homoallylic alcohols High stereoselectivity: yields of 71-88%, E:Z ratio > 30:1, and 93% to >95% e.e.

Detailed Experimental Protocols

BF₃·Et₂O-Promoted Allylboration for (E)-Homoallylic Alcohols [4]

This protocol describes a method for achieving high (E)-selectivity in the synthesis of homoallylic alcohols.

  • Typical Procedure:

    • Cool the aldehyde (e.g., hydrocinnamaldehyde) and the chiral α-methyl-allylboronate reagent in an appropriate solvent to -78 °C.
    • Add 10 mol% of BF₃·Et₂O (relative to the aldehyde) to the cold reaction mixture.
    • Stir the reaction at -78 °C for 2 hours.
    • After completion (monitored by TLC or NMR), quench the reaction and warm to room temperature.
    • Purify the product via standard techniques (e.g., flash chromatography) to isolate the (E)-homoallylic alcohol.
  • Key Insight: The high (E)-selectivity is proposed to result from a transition state that minimizes 1,3-syn-pentane interactions between a pseudo-axial methyl group on the reagent and the coordinated BF₃ ligand [4].

Pd(acac)₂/TFA-Catalyzed Dimerization of Styrenes [1]

This protocol outlines a method for the head-to-tail dimerization of styrenes.

  • Typical Procedure:
    • Combine the styrene substrate and Pd(acac)₂ catalyst in a reaction vessel.
    • Add TFA as a promoter. (Note: The specific molar equivalents of TFA were not detailed in the available abstract).
    • Stir the reaction under mild conditions (specific temperature and time were not provided in the abstract).
    • Upon completion, work up the reaction mixture to obtain the dimerized product in excellent yield.

Troubleshooting Guide & FAQs

Since the search results lack direct troubleshooting data, the following guide is based on general principles of handling these reagents and the specific challenges mentioned in the literature.

Frequently Asked Questions
  • Q1: Why is my dimerization yield low when using BF₃·Et₂O?

    • A: Low yields can often be attributed to moisture. BF₃·Et₂O is highly moisture-sensitive and hydrolyzes easily. Ensure all glassware is thoroughly dried and reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Also, verify the freshness of your BF₃·Et₂O supply, as it can degrade over time.
  • Q2: How can I control the selectivity in a BF₃·Et₂O-mediated reaction?

    • A: As seen in the annulation of α-keto acids [2], the amount of BF₃·Et₂O can be a critical parameter. Systematically screen different equivalents of BF₃·Et₂O (e.g., 0.5, 1.0, 2.0 equiv.) to steer the reaction toward different products.
  • Q3: What are the primary safety and handling concerns with TFA and BF₃·Et₂O?

    • A: Both reagents require careful handling.
      • TFA is a strong, corrosive acid and emits toxic fumes. Always use it within a certified fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
      • BF₃·Et₂O is also corrosive and moisture-sensitive. It reacts violently with water. Use in a fume hood with proper PPE and store under an inert atmosphere.
  • Q4: My reaction with TFA is corroding my reaction vessel. What should I do?

    • A: This is a known challenge. The literature on TFA production highlights that equipment corrosion from acidic environments can lead to failures and contamination [5]. Ensure you are using compatible materials such as glass linings, Teflon, or specialized acid-resistant alloys for your reactors and fittings.

Experimental Workflow for Optimization

The following diagram maps out a logical workflow for troubleshooting and optimizing a dimerization reaction based on the information above.

Start Low Dimerization Yield Step1 Check Reagent Quality & Handling Start->Step1 Step2 Screen Catalyst Loading Start->Step2 Step3 Evaluate Reaction Conditions Start->Step3 Step4 Consider Equipment & Safety Start->Step4 Note1 • Ensure BF₃·Et₂O is fresh and dry • Use inert atmosphere • Exclude moisture Step1->Note1 Note2 • Vary equivalents of BF₃·Et₂O • Adjust TFA promoter amount Step2->Note2 Note3 • Optimize temperature • Control reaction time Step3->Note3 Note4 • Use acid-resistant materials • Perform reactions in a fume hood Step4->Note4

References

Understanding Isomerization in Stored Products

Author: Smolecule Technical Support Team. Date: February 2026

Isomerization is a spontaneous chemical modification where the structure of a molecule rearranges without a change in its molecular weight. In the context of long-lived proteins and pharmaceutical formulations, this process is a key quality concern as it can directly impact a product's biological activity, potency, and stability [1] [2].

The primary mechanism involves amino acids like aspartic acid (Asp) and asparagine (Asn), which can form a succinimide ring intermediate. This ring can reopen to form different isomeric forms of the original amino acid, effectively creating a kink in the protein's backbone and altering its three-dimensional structure [1] [2]. This is particularly critical for monoclonal antibodies where isomerization in the Complementarity-Determining Regions (CDRs) can lead to a significant decrease in potency [1].

Key Factors Influencing Isomerization During Storage

The rate at which isomerization occurs is not constant; it is heavily influenced by storage conditions. The following table summarizes the main factors you need to control.

Factor Impact on Isomerization Technical Rationale & Evidence
pH A critical, controllable factor. The reaction is often fastest in slightly acidic conditions (e.g., pH 4-6). The formation of the succinimide intermediate is acid-base catalyzed. Studies show isomerization is favored at slightly acidic pH, while the rate is lower at physiological pH [1] [2].
Temperature Higher temperatures significantly accelerate the rate of isomerization. Isomerization is a chemical reaction that follows the Arrhenius equation. A 2025 study on eye lens proteins identified isomerization as a key age-dependent modification in long-lived proteins [2].
Protein/Product Formulation The local amino acid sequence and higher-order structure affect susceptibility. Residues followed by small, flexible amino acids like glycine (G) are more prone to isomerization. The protein's 3D structure can expose or shield susceptible sites [1] [2].
Storage Time Isomerization is a time-dependent degradation pathway. The proportion of isomerized forms increases over time. The accumulation of isoAsp in a mAb's CDRs was measured at 0.0379% per week in circulation, highlighting its relevance over a product's shelf-life [1].

Strategies for Preventing Isomerization

Prevention strategies focus on stabilizing the product's native state by controlling the environment to make the isomerization pathway less favorable.

  • Optimize Formulation pH: The most powerful lever. Determine the pH of minimum isomerization for your specific molecule through forced degradation studies. For products susceptible to Asp isomerization, formulating outside the slightly acidic range (e.g., at neutral or basic pH) can dramatically slow the rate [1].
  • Implement Rigorous Temperature Control: Maintain storage within the validated temperature range (e.g., 2-8°C for cold storage, or -20°C/-70°C for long-term storage) from the manufacturing site to the patient. Temperature excursions can initiate and accelerate isomerization [3] [4].
  • Utilize Proper Primary Containers: Use containers and closures that prevent moisture ingress and pH shifts over time. Stability storage should follow ICH guidelines to ensure container compatibility [4].
  • Conduct Predictive Stability Studies: Perform real-time and accelerated stability studies to model the kinetics of isomerization formation. This data is essential for setting a scientifically justified shelf-life and storage specifications [4].

Experimental Protocol: Monitoring Isomerization

This protocol outlines a method using Mass Spectrometry (MS) to detect and quantify isomerization, a critical part of stability studies.

Goal: To detect and quantify the level of isomerization at specific aspartic acid residues in a protein drug product over its shelf-life.

Principle: Isomerization (e.g., L-Asp to isoAsp) does not change the mass of a peptide but alters its physicochemical properties, causing the isoform to elute at a different time in Reversed-Phase Liquid Chromatography (RP-LC). This separation allows for quantification by integrating the peak areas [2].

Workflow:

A Stored Protein Sample B Enzymatic Digestion A->B C Liquid Chromatography (LC) B->C D Mass Spectrometry (MS) C->D Peptides separated by retention time E Data Analysis D->E F Canonical Peptide E->F Identified and Quantified G Isomerized Peptide E->G Identified and Quantified

Materials:

  • Stored protein samples (e.g., from different time points, temperatures, or formulations)
  • Trypsin or another suitable proteolytic enzyme
  • RP-LC system coupled to a high-resolution mass spectrometer
  • Data analysis software (e.g., Skyline)

Procedure:

  • Sample Preparation: Desalt and digest the protein sample under denaturing and reducing conditions to ensure complete digestion.
  • Chromatographic Separation: Inject the digested peptides onto the RP-LC column. Use a sufficiently long and shallow gradient to maximize the separation of closely eluting isomers.
  • Mass Spectrometry Analysis: Utilize a Data-Independent Acquisition (DIA) method. DIA is superior for isomer analysis because it fragments all ions in a given m/z window, ensuring that all isomer peaks are identified and quantified. In contrast, Data-Dependent Acquisition (DDA) might miss low-abundance isomer peaks [2].
  • Data Analysis:
    • Import the raw data into analysis software like Skyline.
    • Identify the chromatographic peaks for the native peptide and its isomer(s).
    • Confirm each peak by the co-elution of its fragment ions.
    • Quantify the percent isomerization using the formula: % Isomerization = (Area of Isomer Peak / Total Area of All Peaks) × 100 [2].

Frequently Asked Questions (FAQs)

Q1: Why is isomerization a major concern for biologic drugs but not always for small molecules? Isomerization is a critical quality attribute for biologics because a single change in one amino acid in the protein's structure (especially in the CDR of a monoclonal antibody) can be enough to disrupt its binding to the target, leading to a loss of efficacy. For small molecules, isomerization can also occur, but its impact depends entirely on whether the isomeric form is active, inactive, or toxic [1].

Q2: Our mAb is formulated at pH 5.0, and we've detected isomerization in a stability study. What are our options? You have several paths forward, which should be evaluated experimentally:

  • Adjust Formulation pH: The most direct approach. Screen for a higher pH (e.g., 6.0 or 6.5) where the isomerization rate is slower, provided the physical stability of the mAb (e.g., aggregation) remains acceptable.
  • Modify the Formulation Buffer: Explore different buffering agents and excipients that may stabilize the native conformation or alter the local environment around the susceptible residue.
  • Utilize Site-Directed Mutagenesis: If you are in early development, consider engineering the susceptible residue out of the sequence (if it is not critical for activity) or replacing it with a less labile amino acid (e.g., replacing Asp with Glu) [1].

Q3: Are there any enzymatic methods to repair isomerization damage? Yes, in biological systems, the enzyme L-isoaspartyl methyltransferase (PIMT) can recognize and initiate the repair of isoAsp residues. However, this is a natural cellular repair mechanism and is not currently used as a standard process in pharmaceutical manufacturing or storage [2].

References

Understanding the Problem: Photostability of Cinnamates

Author: Smolecule Technical Support Team. Date: February 2026

What is the core issue? Cinnamate derivatives, particularly in their trans form, are widely used but prone to photodegradation. The primary mechanism is photoisomerization, where the more thermodynamically stable and active trans-isomer converts to the cis-isomer upon UV light exposure, leading to a decrease in efficacy [1]. This is a significant concern in pharmaceuticals and sunscreens [2] [1].

What factors influence photostability? The sensitivity to light-induced transformation depends on the excitation wavelength and the nature and position of substituents on the cinnamate molecule [3]. This means that different cinnamate derivatives will have unique photostability profiles.

Strategies for Photostabilization

Based on the general strategies for photosensitive drugs and specific research on cinnamates, the following approaches are promising. A systematic review suggests that no single strategy is a universal solution; the best approach must be evaluated on a case-by-case basis [4].

The table below summarizes the main photostabilization strategies:

Strategy Description & Mechanism Key Considerations
Encapsulation (e.g., Cyclodextrins) Forms inclusion complexes, shielding cinnamate from light within a hydrophobic cavity [1]. Most researched for cinnamates; e.g., complex with β-cyclodextrin improved OMC stability by 26.1% [1].
Antioxidants Scavenge free radicals generated by light exposure, preventing degradation chain reactions [4]. Used in 10% of reviewed studies; effectiveness depends on specific degradation pathway [4].
Sunscreens / UV Filters Absorb harmful UV radiation before it reaches the photosensitive active compound [4]. Used in 5% of reviewed studies; requires careful formulation to avoid filter-cinnamate interactions [4].

Proposed Experimental Workflow for Photostability Assessment

To systematically address photostability issues, you can guide users through the following troubleshooting and testing workflow:

G Start Start: Suspected Photostability Issue P1 Problem Identification (e.g., efficacy loss, discoloration) Start->P1 P2 Analyze Degradation Pathway (Isomerization, decomposition) P1->P2 P3 Develop Testing Protocol (ICH Q1B conditions, in-use simulation) P2->P3 P4 Evaluate Stabilization Strategies (Encapsulation, antioxidants, sunscreens) P3->P4 P5 Implement & Validate Solution (Formulation, packaging, labeling) P4->P5 End Issue Resolved P5->End

Frequently Asked Questions (FAQs)

What percentage of topical products require light-protective packaging? An analysis of 342 topical products found that 28% required storage in light-protective containers [2]. This highlights that light sensitivity is a common and critical issue in product development.

How can I test the photostability of my cinnamate formulation? While standard guidelines like ICH Q1B provide a baseline, they are often insufficient. For cinnamates, it is crucial to propose testing under "in-use" conditions that simulate realistic light exposure during administration, which may be more rigorous than standard storage condition tests [2].

Why is the labeling of light-sensitive products important? Label language for light-sensitive products is often inadequate. Inconsistent or unclear instructions can lead to product degradation after it has been dispensed to the patient, compromising safety and efficacy [2].

Key Technical Recommendations

  • Minimize Light Exposure During Experiments: Handle cinnamate derivatives under red or yellow safelights and use amber glassware or light-protective containers for storage [2].
  • Storage Conditions: Store cinnamate derivatives and related formulations in light-protective containers, as is standard practice for a significant portion of sensitive pharmaceuticals [2].

The photostability of cinnamate derivatives is a complex challenge that requires a systematic approach. I hope this information provides a solid foundation for your technical support center.

References

purification methods for methyl cinnamate derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Purification in Synthesis & Analysis

The purification of methyl cinnamate derivatives can be a concern in both their synthesis and subsequent analysis.

  • Electrochemical Synthesis: A modern, green method for synthesizing methyl cinnamate derivatives via the Heck reaction uses an electrochemical approach [1]. A key advantage is that it eliminates the need for toxic metal catalysts, significantly simplifying the downstream purification process by removing a major contaminant [1].
  • Analytical Artifacts: Be aware that saponification during sample preparation for Gas Chromatography (GC) analysis can create artifacts. For instance, esterified cinnamic acids can be transformed into cinnamoyl derivatives, which are not the original compounds in the sample [2]. Ensuring your saponification and esterification protocols are precise and validated is crucial to avoid generating misleading data.

Modern High-Throughput Purification Strategies

For researchers working with large libraries of compounds, including potential methyl cinnamate derivatives, high-throughput purification is essential. The table below summarizes the core techniques and their applications in a drug discovery context, which can be directly applied to purifying synthetic derivatives [3].

Technique Primary Role Key Features & Benefits
Preparative HPLC-MS Primary purification workhorse [3] Gold standard; enables "one sample injected-one fraction collected" via mass-directed fraction collection [3].
Charged Aerosol Detection (CAD) Accurate quantification [3] Superior to gravimetric measurement for sub-mg samples; less variability between different compounds [3].
Solid Phase Extraction (SPE) Sample clean-up [3] Faster, cheaper alternative for certain applications; used in "trap and release" or "heart-cut" setups [3].
Supercritical Fluid Chromatography (SFC)-MS Complementary purification [3] Comparable success rates to HPLC-MS; considered a greener technique [3].

Troubleshooting Common Purification Challenges

Here are some frequently encountered issues and their solutions, framed in a Q&A format for your technical resource.

FAQ 1: How can I improve the accuracy of my compound quantification after purification?

  • Challenge: Traditional weighing (gravimetry) of small quantities (sub-mg) of purified compounds is highly error-prone due to static, residual solvent, and hygroscopicity [3].
  • Solution: Integrate Charged Aerosol Detection (CAD) into your analysis. CAD provides accurate quantification of the target compound itself, independent of non-volatile impurities, with reported accuracies of 7-11% for diverse compound libraries [3]. This can also reduce drying time, increasing throughput.

FAQ 2: My purification process is too slow and cannot support high-throughput synthesis. What can I do?

  • Challenge: Purification is a bottleneck in the design-make-test cycle, especially when dealing with many compounds [3].
  • Solution:
    • Scale Down: Use smaller particle size columns (<5 μm) and lower flow rates (1-5 mL/min). This reduces run times, solvent consumption, and waste generation [3].
    • Automate and Integrate: Implement fully automated systems that handle fraction collection, dry-down, quantification, and dissolution into DMSO. This eliminates manual bottlenecks and can turn around purified, assay-ready compounds in 24-36 hours [3].

FAQ 3: How can I remove stubborn, highly cytotoxic impurities from my final product?

  • Challenge: Standard purification procedures (like standard HPLC) may fail to remove problematic impurities, such as residual cytotoxic free drugs in an Antibody-Drug Conjugate (ADC) formulation [4].
  • Solution: Develop a specialized purification step. A documented case study showed that optimizing the coupling reaction in combination with a specific Tangential Flow Filtration (TFF) step successfully reduced cytotoxic impurity levels to three times below the specification limit [4].

Experimental Workflow for High-Throughput Purification

For a holistic view, the following diagram maps the integrated workflow from synthesis to assay-ready compounds, incorporating the strategies discussed.

start Crude Reaction Mixture synth Synthetic Step start->synth prep Sample Preparation (SPE clean-up optional) synth->prep lcms HPLC-MS/Prep-HPLC-MS Analysis prep->lcms quant Quantification (via CAD) lcms->quant dry Automated Dry-down quant->dry dissolve Dissolution in DMSO dry->dissolve plate Cherry-picking/Plating dissolve->plate end Assay-Ready Plates plate->end

References

solvent selection for cinnamate bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Profile of Key Cinnamates

Cinnamate Compound Observed Activity Tested Organisms / Systems Key Findings & Potential Application

| Methyl Cinnamate | Herbicidal / Phytotoxic [1] | Lettuce (Lactuca sativa), Rigid Ryegrass (Lolium rigidum), Wheat (Triticum aestivum) [1] | - Inhibited germination & early growth in small-seeded species [1]

  • Reduced enzyme activity (guaiacol peroxidase, α-amylase) [1]
  • Potential: Selective bioherbicide in wheat crops [1] | | (E)-Methyl Cinnamate | Antimicrobial / Antifungal [2] | Bacteria: Bacillus cereus; Fungi: Candida albicans, Saccharomyces cerevisiae, Microsporum canis [2] | - Strong growth inhibition against all four tested fungi [2]
  • Moderate activity against Bacillus cereus [2]
  • Potential: Source of antimicrobial compounds [2] | | Benzyl Cinnamate | Anti-arthritic / Anti-proliferative [3] | MH7A rheumatoid arthritis-derived fibroblast-like synoviocytes [3] | - Induced apoptosis and inhibited cell migration [3]
  • Potential: Therapeutic agent for rheumatoid arthritis (RA) [3] |

Detailed Experimental Protocol: Phytotoxicity Bioassay

This protocol is adapted from a study investigating the bioherbicidal properties of methyl cinnamate, providing a proven methodology you can follow [1].

  • Test Compounds: Pure commercial methyl cinnamate and methyl anisate were used to ensure consistent and reproducible results. Using pure compounds eliminates variability inherent in crude plant extracts [1].
  • Preparation of Stock Solutions: Prepare stock solutions of the compounds in a suitable solvent (e.g., acetone, ethanol, or DMSO). Subsequent working concentrations are achieved by diluting the stock in the assay medium (e.g., water or buffer). The final solvent concentration in all treatments (including controls) must be kept constant and low (typically ≤1%) to avoid solvent toxicity.
  • Test Organisms: The study used a combination of dicotyledonous lettuce (Lactuca sativa) and monocotyledonous rigid ryegrass (Lolium rigidum) and wheat (Triticum aestivum) to evaluate selectivity and the influence of seed size [1].
  • Germination and Growth Bioassays:
    • Seed Treatment: Place seeds in Petri dishes on filter paper. Add solutions containing different concentrations of the cinnamate compound. A control group receives only the solvent in the assay medium.
    • Incubation: Place the dishes in a growth chamber under controlled light and temperature conditions.
    • Data Collection: After a set period (e.g., 7-10 days), record:
      • Germination Rate: Percentage of seeds that have germinated.
      • Radicle and Stem Length: Measure the growth of roots and shoots.
      • Biomass: Measure the fresh and/or dry weight of seedlings.
  • Biochemical Assays:
    • Guaiacol Peroxidase Activity: This enzyme is involved in stress responses. Its activity can be measured spectrophotometrically by monitoring the oxidation of guaiacol in the presence of hydrogen peroxide. The cited study found reductions of 57% in ryegrass and 85% in lettuce [1].
    • α-Amylase Activity: This key germination enzyme breaks down starch. Its activity can be assayed by measuring the reduction of starch-iodine color intensity or the production of reducing sugars. A 6% inhibition was reported in ryegrass [1].
  • Data Analysis: Express the results as a percentage of the control to quantify the inhibitory effects. Statistical analysis (e.g., ANOVA) should be performed to confirm the significance of the findings.

The following diagram illustrates the core workflow of the phytotoxicity bioassay, helping to visualize the key steps from preparation to analysis.

Start Start Bioassay Prep Prepare Stock Solutions Start->Prep Seeds Select Test Organisms (Lettuce, Ryegrass, Wheat) Prep->Seeds Treat Treat Seeds with Cinnamate Compound Seeds->Treat Incubate Incubate under Controlled Conditions Treat->Incubate Measure Measure Germination and Early Growth Incubate->Measure Enzymes Perform Biochemical Assays (Peroxidase, α-Amylase) Measure->Enzymes Analyze Analyze Data Enzymes->Analyze


Frequently Asked Questions (FAQs)

  • Q1: Why use pure commercial cinnamates instead of plant extracts for bioassays?

    • Using pure compounds, as done in the cited phytotoxicity study, allows for the precise attribution of observed effects to the cinnamate itself. This eliminates confounding variables from other compounds in a crude extract and is essential for establishing a dose-response relationship and understanding the specific mechanism of action [1].
  • Q2: What is a key factor influencing the selectivity of a cinnamate-based herbicide?

    • Seed size can be a major factor. Research on methyl cinnamate showed it severely inhibited the growth of small-seeded species like lettuce and ryegrass, but did not affect larger-seeded wheat. This suggests it may be developed into a selective herbicide that controls weeds without harming certain crops [1].
  • Q3: Besides herbicidal activity, what other biological activities have been reported for cinnamates?

    • Cinnamate derivatives show a diverse range of bioactivities. (E)-Methyl cinnamate has demonstrated strong antifungal properties [2]. Furthermore, benzyl cinnamate has shown promise in inducing apoptosis and inhibiting cell migration in rheumatoid arthritis models, indicating potential for therapeutic development [3].

References

controlling stereochemistry in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Concepts in Stereochemical Control

The table below summarizes the core principles and their significance for professionals in drug development.

Concept Description Relevance to Drug Development
Prochirality [1] Property of a molecule that can be converted into a chiral center in a single step. A prochiral molecule has a plane of symmetry, and the reaction can occur on either side, producing different enantiomers. Enables strategic introduction of chirality; foundational for asymmetric synthesis.
Stereoselectivity [1] The ability of a reaction to preferentially produce one stereoisomer over another. Critical for manufacturing a single, therapeutically active enantiomer, improving drug efficacy and reducing side effects.
Chiral Catalysts [1] [2] Chiral substances that accelerate a reaction and bias the formation of one stereoisomer. They are not consumed in the process. Allows for high-efficiency production of chiral molecules; a single catalyst molecule can create many product molecules.
Chiral Auxiliaries [1] A chiral group temporarily attached to a substrate to control stereochemistry during a reaction. It is removed after serving its purpose. Provides a reliable way to control stereochemistry in complex syntheses, especially when suitable chiral catalysts are not available.
Dynamic Stereochemistry [3] The study of how spatial arrangements of atoms affect the reaction rates and mechanisms of molecules. Understanding reaction pathways helps predict and avoid the formation of undesirable or toxic stereoisomers.

Troubleshooting Common Experimental Issues

Here are specific problems you might encounter and detailed protocols to address them.

FAQ 1: Low Stereoselectivity in Ketone Reduction
  • Issue: The reduction of my prochiral ketone (e.g., 2-butanone) yields a racemic mixture of the chiral alcohol (2-butanol) instead of a single enantiomer.
  • Explanation: Standard reducing agents (like NaBH₄ or LiAlH₄) approach the carbonyl group from both faces with equal probability. Achieving high enantioselectivity requires a chiral influence in the reaction environment.
  • Solution: Employ a chiral catalyst.
  • Detailed Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst [1].
    • Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon glovebox), add your prochiral ketone (e.g., 1.0 mmol) and an anhydrous solvent (e.g., toluene, 10 mL) to a flame-dried round-bottom flask.
    • Catalyst System: Add the chiral CBS oxazaborolidine catalyst (0.1 mmol, 10 mol%) to the reaction mixture.
    • Reducing Agent: Slowly add a solution of borane (BH₃) as a complex (e.g., BH₃•THF or BH₃•SMe₂, 1.2 mmol) dropwise at low temperature (e.g., 0°C). The borane activates with the catalyst to form a chiral reducing agent.
    • Reaction Monitoring: Stir the mixture and allow it to warm to room temperature. Monitor reaction completion by TLC or LC/MS.
    • Work-up: Carefully quench the reaction by adding a mild aqueous solvent (e.g., methanol/water) followed by standard extraction and purification.
  • Expected Outcome: The chiral environment provided by the CBS catalyst directs the borane to deliver hydride predominantly from one face of the carbonyl, yielding the chiral alcohol with high enantiomeric excess (ee).
FAQ 2: Achieving Isotacticity in Polymerization
  • Issue: My synthesis of poly(vinyl ethers) results in atactic, amorphous polymers with poor material properties, instead of the desired strong, isotactic material.
  • Explanation: Traditional cationic polymerization methods do not control the stereochemistry at the growing polymer chain end, leading to random orientations of the side chains (atactic).
  • Solution: Use a chiral anion catalyst strategy [2].
  • Detailed Protocol: Stereocontrolled Cationic Polymerization of Vinyl Ethers.
    • Catalyst Preparation: Generate a chiral anion (e.g., a chiral phosphate or binaphtholate) and pair it with the growing carbocation of the polymer chain.
    • Reaction Conditions: Perform the polymerization in a solvent with a low dielectric constant (e.g., hexanes or toluene) to promote the formation of a tight ion pair between the carbocation and the chiral anion.
    • Mechanism: The bulky chiral anion physically blocks one face of the carbocation. As each new vinyl ether monomer adds to the chain, it is forced to approach from the less hindered face, resulting in a uniform (isotactic) configuration at every stereocenter.
  • Expected Outcome: This method transforms an atactic, viscous polymer into an isotactic, solid plastic with enhanced mechanical strength and adhesive properties [2].
FAQ 3: Managing Differing Reaction Kinetics
  • Issue: In a molecule with multiple reactive sites (e.g., a triene with both terminal allyl ethers and internal fumarate groups), the reaction rates differ, making it difficult to control the polymer network architecture.
  • Explanation: Different "ene"-type functional groups have inherent reactivity differences. Terminal alkenes (like allyl ethers) undergo thiol-ene reactions rapidly, while internal alkenes (like fumarates) can have slower, stereochemistry-dependent rates and may also undergo competing homopolymerization [4].
  • Solution: Harness kinetics for sequential control.
  • Detailed Protocol: Tuning Photo-Dose for Sequential Network Formation [4].
    • Material Design: Synthesize a symmetric triene monomer incorporating both fast-reacting (terminal allyl ether) and slow-reacting (internal fumarate/maleate) groups.
    • Initial Gelation: Expose the monomer mixture with a crosslinker (e.g., a dithiol) to a low UV light dose. This will preferentially drive the fast thiol-ene "click" reaction at the allyl ether groups, forming an initial gel network.
    • Network Strengthening: With prolonged UV exposure (higher photo-dose), the slower, stereochemistry-dependent homopolymerization of the internal fumarate/maleate groups occurs, increasing the crosslinking density and modifying the final material properties.
  • Expected Outcome: This approach allows for grayscale patterning and 3D printing, enabling the creation of materials with glassy and rubbery regions in a single, monolithic structure [4].

Strategic Workflow for Stereochemical Control

The following diagram outlines a logical decision-making process for selecting the appropriate stereocontrol strategy.

stereochemistry_workflow Start Define Stereochemical Goal A Identify Prochiral Center or Chiral Pool Starting Material Start->A B Select Control Strategy A->B C1 Chiral Catalyst (e.g., CBS, Ru-BINAP) B->C1 C2 Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C2 C3 Enzyme/Biocatalyst (Kinetic Resolution) B->C3 D Optimize Reaction Conditions (Solvent, Temp., Concentration) C1->D C2->D C3->D E Analyze Outcome (Chiral HPLC, NMR, Optical Rotation) D->E F Success? E->F F->Start  No: Re-evaluate End Target Obtained F->End  Yes

Decision Workflow for Stereochemical Control

Critical Safety and Efficacy Considerations

The following table summarizes key historical and pharmacological lessons that underscore the importance of this field.

Case Study Key Lesson Application in R&D
Thalidomide [3] Administering a single enantiomer is not always a solution, as in vivo racemization can occur. The "safe" enantiomer can convert into the teratogenic one inside the body. Thorough in vivo metabolic studies of all stereoisomers are mandatory. The stability of the chiral center under physiological conditions must be verified.
Ibuprofen [3] Only the (S)-enantiomer is active as an anti-inflammatory. The (R)-enantiomer is largely inactive, though it can undergo some conversion in vivo. Develop a stereospecific synthesis for the active (S)-isomer to ensure higher potency and a cleaner pharmacological profile.
Poly(vinyl ethers) [2] Controlling tacticity (from atactic to isotactic) transforms a material from a viscous liquid into a strong, solid plastic with superior adhesive properties. Apply stereochemical control not just to small-molecule APIs, but also to polymers used in drug delivery systems and medical devices.

References

cis vs trans Methyl 3,4-dimethoxycinnamate bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Comparison of Cinnamate Isomers

The table below summarizes the key experimental findings for cis and trans isomers.

Compound Isomer Biological Activity Experimental Model Key Quantitative Data Citation
Methyl 3,4-dimethoxycinnamate cis Inhibits uredospore germination Wheat-stem rust (Puccinia graminis) IC50: ~140 nM (50% inhibition concentration) [1]
trans No inhibition of germination Wheat-stem rust (Puccinia graminis) Inactive at tested concentrations [1]
Methyl ferulate cis Inhibits uredospore germination Wheat-stem rust (Puccinia graminis) IC50: ~7 nM (50% inhibition concentration) [1]
trans No inhibition of germination Wheat-stem rust (Puccinia graminis) Inactive at tested concentrations [1]
2-Ethylhexyl 4-Methoxycinnamate (EHMC) cis Induces DNA damage Human lymphoblastoid (TK-6) cells Significant genotoxicity at 1.56–25 µg/mL [2]
trans Induces DNA damage Human lymphoblastoid (TK-6) cells Significant genotoxicity only at 12.5–25 µg/mL [2]

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here are the methodologies from the key studies.

  • Spore Germination Inhibition Assay [1]:

    • Biological Material: Uredospores of wheat-stem rust (Puccinia graminis var. tritici).
    • Treatment: Spores were treated with different concentrations of the cis or trans isomers of methyl ferulate and this compound.
    • Analysis: The percentage of spore germination was measured, and the concentration required for 50% inhibition (IC50) was calculated.
    • Antagonism Study: The interaction between the inhibitor and a germination stimulant (n-nonyl alcohol) was studied by applying them together and measuring the restoration of germination.
  • In Vitro Genotoxicity Assay (Comet Assay) [2]:

    • Cell Lines: Human lymphoblastoid cells (TK-6) and adult human liver stem cells (HL1-hT1).
    • Treatment: Cells were exposed to various concentrations of cis- or trans-EHMC.
    • DNA Damage Measurement: The single-cell gel electrophoresis (Comet) assay was performed. The extent of DNA damage was quantified as the percentage of DNA in the tail of the comet ("% Tail DNA"), with a higher percentage indicating greater DNA strand breakage.

Mechanisms and Research Significance

The experimental data points to several critical mechanisms and broader implications for pharmaceutical development.

  • Mechanism of Action: The stark difference in activity between the cis and trans isomers is a classic example of structure-activity relationship (SAR), where the three-dimensional shape of a molecule dictates its ability to interact with a biological target. In the case of the rust fungus inhibitors, the cis configuration is likely essential for binding to a specific receptor on the spore surface [1]. Ultraviolet light can cause the trans isomer to partially convert to the active cis form, which explains how UV radiation can activate these compounds [1].

  • Relevance to Drug Development: These findings underscore the importance of stereochemistry in medicinal chemistry. A compound's geometric isomerism can be the difference between an inactive substance and a potent drug candidate. The heightened genotoxic response of the cis isomer of EHMC also highlights a critical safety consideration that must be evaluated during the development of topical products or pharmaceuticals containing cinnamate-based compounds [2].

  • Broader Context of Cinnamate Bioactivity: Cinnamic acid derivatives are privileged structures in drug discovery. The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold, for example, is found in compounds with a broad spectrum of reported activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects [3]. This reinforces the potential value of fully exploring the properties of this compound and its isomers.

Pathways and Isomerization Context

To better visualize the relationship between UV light and the activity of these compounds, the following diagram summarizes the key concepts.

G UV UV Trans trans-Isonmer (Low/No Bioactivity) UV->Trans Converts to Cis cis-Isomer (High Bioactivity) UV->Cis Converts to Trans->Cis Partial UV Conversion Inhibition Inhibition Cis->Inhibition Binds Target

References

Methyl 3,4-dimethoxycinnamate versus methyl ferulate potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity at a Glance

The table below summarizes the key experimental findings for each compound from the search results.

Compound Reported Biological Activities Experimental Context/Organism Key Quantitative Data (Potency)
Methyl 3,4-Dimethoxycinnamate Inhibits uredospore germination [1] [2] Wheat-stem rust (Puccinia graminis) [1] EC₅₀: ~7 nM (for the cis-isomer) [1]

| Methyl Ferulate | Inhibits spore germination and mycelial growth [3]; Antibacterial activity [4] [5]; Antioxidant activity [4] [5] | Oomycete (P. nicotianae) [3]; Bacteria (Bacillus subtilis, Staphylococcus aureus) [4] [5] | EC₅₀: 67.51 µg/mL (against P. nicotianae) [3] MIC: 0.31 mg/mL (against B. subtilis & S. aureus) [4] [5] IC₅₀: 73.213 µM (in DPPH antioxidant assay) [4] [5] |

> Important Note: The data above comes from studies conducted on different pathogens and using different measurement units. This makes a direct, quantitative comparison of their potency invalid. This compound's high potency is reported specifically for the cis-isomer in spore germination, while methyl ferulate shows a broader spectrum of activity.

Detailed Experimental Contexts and Protocols

To properly interpret the data in the table, it is crucial to understand the experimental details behind each finding.

This compound
  • Source of Activity: The potent germination inhibition is highly stereospecific. Only the cis-isomer is active, while the trans-isomer is not. Ultraviolet light can partially convert the trans-isomer to the active cis-form [1].
  • Key Experimental Workflow: The activity was determined through bioassays measuring the inhibition of uredospore germination in wheat-stem rust. The potency was quantified by calculating the concentration required for 50% inhibition (EC₅₀) [1].
Methyl Ferulate
  • Broad-Spectrum Inhibition:
    • Against Oomycetes: Impairs the function of NADH dehydrogenase in P. nicotianae, a key enzyme in the mitochondrial electron transport chain. This leads to reduced NAD+ levels and disrupted energy metabolism [3].
    • Against Bacteria: The antibacterial mechanism is suggested to involve disruption of the cell membrane and interference with DNA replication, based on molecular docking studies within proteins of S. aureus [4] [5].
  • Role in Plant-Microbe Interactions: Beyond direct pathogen inhibition, methyl ferulate acts as a root exudate that enriches beneficial bacteria like Bacillus in the rhizosphere, offering a dual-layer defense strategy for plants [3].
  • Key Experimental Workflows:
    • Antifungal Assay: Mycelial growth of P. nicotianae was measured on medium containing a gradient of methyl ferulate concentrations to determine the EC₅₀ value [3].
    • Antibacterial Assay: The Minimum Inhibitory Concentration (MIC) was determined against standard bacterial strains using methods like broth dilution [4] [5].
    • Antioxidant Assay: The DPPH free radical scavenging assay was used to measure antioxidant activity and calculate the IC₅₀ value [4] [5].

Interpretation and Key Takeaways for Researchers

  • Specialized vs. Broad-Spectrum Activity: this compound demonstrates extremely high potency in a specific, narrow application (rust spore germination). In contrast, methyl ferulate exhibits a wider range of moderate antimicrobial and antioxidant activities.
  • Consider the Isomeric Form: The dramatic difference in activity between the cis- and trans-isomers of cinnamate derivatives is a critical factor for drug development and bioassay design [1].
  • Dual Defense Mechanism: Methyl ferulate's ability to both directly inhibit pathogens and structure the surrounding microbiome represents a sophisticated mode of action worthy of further exploration for agricultural applications [3].

How to Conduct a Deeper Comparison

To create a more definitive comparison guide, you would need to generate new, head-to-head experimental data. The following diagram outlines a proposed workflow for such a comparative study.

cluster_assays Bioassays on Common Targets cluster_mech Mechanism Probes Start Start: Comparative Analysis Prep Compound Preparation • Purify isomers (cis/trans) • Standardize solvents Start->Prep Assays Parallel Bioassays Prep->Assays Mech Mechanism of Action Studies Assays->Mech A1 Antifungal Assay (EC₅₀) Assays->A1 A2 Antibacterial Assay (MIC) Assays->A2 A3 Antioxidant Assay (IC₅₀) Assays->A3 Analysis Data Integration & Comparison Mech->Analysis M1 Enzyme Activity (e.g., NADH Dehydrogenase) Mech->M1 M2 Cell Membrane Integrity Mech->M2 M3 Gene Expression (RNA-Seq) Mech->M3

References

comparison with other cinnamic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Therapeutic Applications

The table below compares the bioactivity of various cinnamic acid derivatives based on recent preclinical research.

Therapeutic Area Most Active Derivative(s) Experimental Model Key Results (IC50/EC50/Dosage) Comparison to Standard Drug
Anti-leishmanial [1] Diarctigenin (Compound 306), Isolappaol A (Compound 308) In vitro vs. L. major DHFR-TS enzyme IC~50~: ~6.1 to 10.1 µM [1] Superior selectivity index vs. methotrexate [1]
Anti-leishmanial [2] Compounds 245a, 246a, 245b In vitro vs. L. braziliensis (amastigotes) Active against amastigote forms [2] Non-toxic to macrophages [2]
Anti-hyperuricemia [3] Ferulic Acid, Caffeic Acid Hyperuricemic mouse models & in vitro XOD inhibition Effectively reduced serum uric acid [3] Comparable efficacy with improved safety vs. allopurinol [3]
Anti-diabetic [4] Ferulic Acid In vitro (INS-1 pancreatic β-cells), Pancreatic rat perfusion Stimulated insulin secretion [4] N/A
Hepatoprotective [5] LQM755 In vivo (Wistar rats, CCl~4~-induced damage) 20 mg/kg i.p.; prevented increases in liver enzymes and bilirubin [5] N/A

Detailed Experimental Protocols

For researchers to replicate or evaluate these studies, here are the methodologies used in the key experiments cited above.

  • Virtual Screening for Anti-leishmanial Compounds [1] [6]:

    • Ligand-Based Model: A machine learning model was developed using the Random Forest algorithm in KNIME software. The model was trained on 790 molecules with known inhibitory activity against L. major DHFR-TS (LmDHFR-TS) from the ChEMBL database, classified as active or inactive based on an IC~50~ cutoff of 5.0 µM. Molecular descriptors were calculated using VolSurf+ and AlvaDesc [6].
    • Structure-Based Docking: A hybrid model of the LmDHFR-TS enzyme was built based on its amino acid sequence. An in-house database of 314 cinnamic acid-derived metabolites was screened via molecular docking calculations to rank compounds by their predicted binding affinity [1] [6].
    • Consensus Analysis & Validation: Compounds ranked highly by both ligand- and structure-based approaches were selected as hits. Their inhibitory activity was confirmed through in vitro assays using recombinant LmDHFR-TS protein, and their selectivity was evaluated against the human DHFR enzyme (HsDHFR) [1].
  • In Vivo Hepatoprotective Activity [5]:

    • Animal Model: Acute liver damage was induced in male Wistar rats (280-300 g) via a single oral dose of carbon tetrachloride (CCl~4~, 4 g/kg) [5].
    • Treatment Protocol: The test groups were pretreated with five doses of either LQM717 (20 mg/kg) or LQM755 (equimolar dose), administered intraperitoneally, starting 2 days before the CCl~4~ intoxication [5].
    • Assessment: Hepatoprotection was evaluated by measuring serum levels of liver enzymes (ALT, ALP, GGT), bilirubin, albumin, and liver glycogen. Macroscopic and microscopic (histological) examinations of liver tissues were also performed to assess inflammation, necrosis, and steatosis [5].

Mechanisms of Action and Workflows

The bioactivity of cinnamic acid derivatives is driven by interactions with specific molecular targets. The following diagrams illustrate the primary mechanisms and experimental workflows.

CA Cinnamic Acid Derivative T1 Inhibition of DHFR-TS Enzyme CA->T1 T2 Inhibition of Xanthine Oxidase (XOD) CA->T2 T3 Stimulation of Insulin Secretion CA->T3 T4 Antioxidant Effects & Reduction of Oxidative Stress CA->T4 E1 Blocks DNA synthesis T1->E1 E2 Lowers Uric Acid production T2->E2 E3 Increases Insulin levels T3->E3 E4 Protects liver cells T4->E4

Start Start: Compound Library LB Ligand-Based Virtual Screening (Machine Learning Model) Start->LB SB Structure-Based Virtual Screening (Molecular Docking) Start->SB Consensus Consensus Analysis LB->Consensus SB->Consensus Validation In Vitro/In Vivo Validation Consensus->Validation Hits Identified Bioactive Hits Validation->Hits

Key Research Implications

  • Promising Anti-leishmanial Lignans: Derivatives like diarctigenin and isolappaol A are particularly notable for their high selectivity, which is a crucial advantage over current treatments like methotrexate that often have significant side effects [1].
  • Safer Natural Alternatives: In conditions like hyperuricemia, cinnamic acid derivatives (ferulic acid, caffeic acid) offer a favorable safety profile with efficacy comparable to the standard drug allopurinol, which is associated with significant side effects [3].
  • Multi-Target Potential: The diverse activities of these derivatives highlight their potential as multi-target agents or as starting points for developing new drugs for complex diseases like diabetes and metabolic liver diseases [4] [5].

References

DNA methylation inhibition compared to standard inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DNA Methylation Inhibitors

DNA methylation is an epigenetic process that silences genes, including tumor suppressors, and is often dysregulated in cancer [1]. DNA Methyltransferase Inhibitors (DNMTis or HMAs) are designed to reverse this silencing.

They are broadly classified into two categories:

  • Nucleoside Analogues: These are incorporated into DNA (and sometimes RNA) during replication, where they form an irreversible, covalent complex with DNMT enzymes. This traps and depletes the enzymes, leading to passive, replication-dependent DNA demethylation [2] [3] [4].
  • Non-Nucleoside Analogues: These typically work by directly binding to the active site or other regulatory sites of DNMT enzymes, inhibiting their activity without being incorporated into DNA [5].

The table below summarizes the core features of established and emerging DNMT inhibitors.

Inhibitor Class Key Mechanism of Action Primary Clinical Applications & Status Key Differentiating Factors
Azacitidine (AZA) Nucleoside Analogue Incorporated into DNA & RNA; forms covalent complex with DNMT1, leading to its degradation [3] [4]. Approved for MDS, AML; investigated in solid tumors (e.g., MM) [2] [6] [3]. Broader incorporation (DNA/RNA) may contribute to different toxicity profile vs. Decitabine [4].
Decitabine (DAC) Nucleoside Analogue Incorporated into DNA only; depletes DNMT1 and DNMT3A [3] [4]. Approved for MDS, AML; studied in solid tumor combinations [2] [3]. More specific DNA targeting; can induce G2/M cell cycle arrest [6] [4].
Guadecitabine Nucleoside Analogue Next-generation dinucleotide of Decitabine; designed for improved metabolic stability and prolonged exposure [7]. Investigational; in clinical trials for solid tumors (e.g., pleural mesothelioma) and hematological malignancies [7]. Resistant to degradation by cytidine deaminase, potentially offering a more favorable pharmacokinetic profile.
Zebularine Nucleoside Analogue Oral bioavailability and high stability; depletes DNMT1 and inhibits interaction with G9a histone methyltransferase [3]. Preclinical research [3]. Orally available and less toxic, but not yet advanced in clinical trials [3].
GSK3685032 Non-Nucleoside Selective, non-covalent inhibitor that intercalates into hemi-methylated DNA, triggering DNMT1 degradation [4]. Preclinical and early clinical investigation [4]. High selectivity for DNMT1; does not get incorporated into DNA, potentially reducing off-target effects.
RG108 Non-Nucleoside Directly binds to the active site of DNMT1, blocking its catalytic activity [8] [1]. Preclinical research and tool compound [8]. Serves as a prototype for non-nucleoside, direct inhibition.
(-)-Epigallocatechin-3-gallate (EGCG) Non-Nucleoside Natural compound; direct inhibitor of DNMT1 [5]. Preclinical and dietary supplement research [5]. A naturally occurring inhibitor, though far less potent than nucleoside analogues [5].

Efficacy and Safety Profile Comparison

Data from the European EudraVigilance database (2005-2024) and recent literature provide a comparative view of the real-world performance of the two major approved DNMTis.

Table 1: Clinical and Adverse Event Profile from Spontaneous Reporting (EudraVigilance) [2]

Feature Azacitidine Decitabine
Reporting Trend Increased from 2005, slight decline in 2024. Consistently on the rise since 2007.
Most Affected Population Majority males, aged 65-85 years. Majority males, aged 65-85 years.
Common ADRs (High Reporting Odds) Febrile neutropenia, Anemia. Myelosuppression, Thrombocytopenia.
ADR Outcome A significant portion of ICSRs were serious but completely resolved. A significant portion of ICSRs were serious but completely resolved.

Table 2: Biological and Cytotoxic Effects from Preclinical and Clinical Studies [6] [3] [4]

Parameter Nucleoside Analogues (Azacitidine, Decitabine) Non-Nucleoside Analogues (e.g., EGCG, RG108)
Demethylation Potency Highly potent; effective at low nanomolar concentrations for DNA demethylation [6] [4]. Less potent; require much higher (micromolar) concentrations for a measurable effect [5].
Cytotoxic Effects High doses: Replication fork stalling, DNA damage, cell death [3]. Low doses: Demethylation & gene re-expression [6] [3]. Generally lower cytotoxicity; primary effect is gene reactivation via direct enzyme inhibition [5].
Cell Cycle Impact Azacitidine: SubG1 accumulation. Decitabine: G2/M phase arrest [4]. Not well characterized, but generally less disruptive.
Key Challenge Myelosuppression, cytotoxicity at effective doses, chemical instability [2] [3]. Low in vivo potency and efficacy have limited clinical translation [5].

Experimental Protocol for In Vitro DNMTi Assessment

The following methodology is commonly used to evaluate the effects of DNMTis in cancer cell lines, as demonstrated in recent studies on multiple myeloma (MM) and pleural mesothelioma (PM) [6] [7].

1. Cell Culture and Treatment

  • Cell Lines: Use relevant cancer cell lines (e.g., INA-6 for MM, various PM cell lines) [6] [7].
  • Culture Conditions: Maintain cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS at 37°C and 5% CO2.
  • Drug Preparation: Prepare stock solutions of DNMTis (e.g., 5-azacytidine, decitabine, guadecitabine) in DMSO or PBS and store at -20°C.
  • Treatment Regimen: Seed cells at a standardized density (e.g., 1x10^6 cells/mL). After 24 hours, treat with the DNMTi. A common approach for low-dose, demethylating studies is prolonged exposure (e.g., 6-12 days), with medium and drugs replenished every 2-3 days [6]. Doses can range from low (e.g., 12.5-50 nM for 5-azacytidine) to assess epigenetic effects, to high (100-200 nM) to evaluate cytotoxicity [6].

2. Endpoint Analysis

  • Viability and Apoptosis: Assess using MTT/XTT assays at 72-96 hours post-treatment for cytotoxicity, and flow cytometry (Annexin V/PI staining) for apoptosis [6].
  • DNA Methylation Analysis:
    • Global Methylation: Perform at day 5-6 using techniques like LUMA or ELISA-based kits.
    • Locus-Specific/Genome-Wide Methylation: Use bisulfite conversion followed by pyrosequencing or genome-wide platforms like the Illumina Infinium MethylationEPIC array [6] [7].
  • Gene Expression Analysis:
    • RNA Extraction & qRT-PCR: Isolate RNA and perform qRT-PCR to measure re-expression of target genes (e.g., pro-apoptotic genes like CASP6, PRF1) [6].
    • Transcriptome Profiling: Use RNA-seq for an unbiased analysis of gene expression changes [6].
  • Protein Analysis:
    • Western Blotting: Confirm reduction in DNMT1/DNMT3A protein levels and changes in protein expression of re-activated genes [6].

The following diagram illustrates the experimental workflow and the core mechanism of action for nucleoside analogue DNMT inhibitors.

G cluster_1 1. Cell Culture & Treatment cluster_2 2. Endpoint Analysis cluster_3 Mechanism of Action: Nucleoside Analogue start Experimental Workflow a1 Seed cancer cell lines start->a1 a2 Treat with DNMTi (e.g., prolonged low-dose) a1->a2 b1 Cell Viability & Apoptosis (MTT assay, Flow cytometry) a2->b1 b2 DNA Methylation Analysis (Bisulfite sequencing, Microarray) a2->b2 b3 Gene Expression Analysis (qRT-PCR, RNA-seq) a2->b3 b4 Protein Level Analysis (Western Blot) a2->b4 c1 DNMTi incorporated into DNA during replication b2->c1 reveals c5 Re-expression of silenced genes (e.g., tumor suppressors) b3->c5 confirms c2 Forms covalent complex with DNMT enzyme c1->c2 c3 Trapped DNMT is degraded c2->c3 c4 Global DNA hypomethylation upon cell division c3->c4 c4->c5

Key Insights for Research and Development

  • Combination Therapies are Promising: A major research focus is combining DNMTis with other agents. Notably, their ability to enhance tumor immunogenicity by re-expressing tumor-associated antigens and modulating the immune microenvironment makes them excellent partners for immune checkpoint inhibitors (e.g., anti-PD-1/CTLA-4) [7] [3] [1]. Combinations with EZH2 inhibitors are also being explored to simultaneously target multiple epigenetic pathways [6].
  • The Dose Dictates the Effect: The dual nature of nucleoside analogues is critical. Low doses primarily induce epigenetic reprogramming and gene re-expression, while high doses lead to cytotoxicity and DNA damage, which can complicate the interpretation of experimental and clinical results [3].
  • Overcoming Limitations Drives Innovation: The search for next-generation inhibitors focuses on overcoming the instability, toxicity, and inability to target solid tumors effectively of first-generation drugs. Strategies include developing oral formulations (e.g., CC-486), more stable analogs (e.g., guadecitabine), and highly selective non-nucleoside inhibitors (e.g., GSK3685032) [3] [4].

References

structural confirmation via high-resolution mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

HRMS Platforms for Structural Elucidation

For structural confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable due to its high mass accuracy and resolving power, which enable the determination of unique elemental compositions [1] [2]. The following table compares the common HRMS platforms relevant to this task.

Platform Key Strengths Typical Resolving Power Mass Accuracy (ppm) Ideal Application in Structural Confirmation
Quadrupole-Time-of-Flight (Q-TOF) High-speed full-scan acquisition; MS/MS capability for fragments [3] ~20,000 - 60,000 [3] <5 [3] Suspect and non-target screening; confident formula/fragment evidence [3]
Orbitrap Very high resolution; stable mass accuracy over time [3] Up to 500,000 [3] [4] <3 [3] Untargeted metabolomics/proteomics; distinguishing complex isobaric ions [3]
FT-ICR Ultra-high resolution and mass accuracy [5] >1,000,000 [5] <1 Most complex mixture analysis; highest confidence elemental formula assignment

The HRMS Structural Confirmation Workflow

Structural elucidation of unknowns is a multi-step process that moves from detection to confident identification. The typical workflow, integrating chromatography and HRMS, is outlined below.

workflow A Sample Preparation & LC Separation B HRMS Full-Scan Analysis A->B C Data Processing & Formula Assignment B->C B->C D MS/MS Fragmentation C->D C->D For targeted ions E Spectral Matching & Structural Proposal D->E D->E

  • Sample Preparation & LC Separation: The process begins with preparing the sample to remove interfering matrix components. The extract is then injected into a Liquid Chromatography (LC) system, which separates compounds based on their chemical properties (like polarity) before they enter the mass spectrometer [6] [3]. This step is critical for reducing ion suppression and simplifying the mass spectrum.
  • HRMS Full-Scan Analysis: The heart of the technique. The eluting compounds are ionized (typically by Electrospray Ionization - ESI) and analyzed by the high-resolution mass analyzer (Q-TOF, Orbitrap, etc.). This step provides the accurate mass of the intact molecule (the precursor ion), from which its elemental composition can be proposed with high confidence [7] [1] [2].
  • Data Processing & Formula Assignment: Software processes the raw data to detect peaks. Using the accurately measured mass, it generates a list of possible elemental formulas. High mass accuracy dramatically narrows down this list, often to a single, most probable formula [7] [1].
  • MS/MS Fragmentation: To gain deeper structural insights, specific ions of interest are isolated and fragmented within the mass spectrometer. This produces a product ion spectrum (MS/MS) that contains information about the molecule's structure based on the pieces that break off [6] [7] [3].
  • Spectral Matching & Structural Proposal: The final step involves interpreting the MS/MS spectrum. The fragment pattern can be matched against experimental or in-silico spectral libraries for identification [7] [3]. For completely novel compounds, the fragments are used to piece together a plausible molecular structure.

Practical Experimental Protocols

Here are methodologies from recent studies that highlight different aspects of structural analysis.

Protocol 1: UHPLC-HRMS for Amino Metabolites in Biofluids

This 2025 study developed a highly sensitive method for identifying and quantifying 20 amino metabolites in human cells and serum, which is crucial for biomarker discovery [4].

  • Sample Preparation: Derivatization with a mass spectrometry probe, (3-bromopropyl) triphenylphosphonium (3-BMP). This step is designed to enhance ionization efficiency and improve detection sensitivity [4].
  • Chromatography: A UHPLC system with a reversed-phase C18 column was used for separation [4].
  • MS Analysis: Analysis was performed on a TripleTOF 5600+ system (Sciex) operating in positive ion mode with a product ion scan (MS/MS) [4].
  • Key Performance:
    • Linearity: R² ≥ 0.9995
    • Precision: Inter- and intra-day RSD of 1.43-5.22% and 1.22-5.87%, respectively.
    • Sensitivity: Limit of Detection (LOD) at 4.0–12.0 fmol [4].
Protocol 2: IC-HRMS for Highly Polar Pesticides in Bees

This 2025 study validated a method for detecting highly polar pesticides (e.g., glyphosate, glufosinate) in complex bee matrices, where traditional methods fail [8].

  • Sample Preparation: Tailored extraction for polar compounds from a complex biological matrix (bees) [8].
  • Chromatography: Ion Chromatography (IC) was used, which is better suited for separating these highly polar, ionic compounds than reversed-phase LC [8].
  • MS Analysis: An Ion Chromatography system coupled to a High-Resolution Mass Spectrometer (IC-HRMS) [8].
  • Key Performance:
    • Sensitivity: LOQs of 0.01 mg/kg for most analytes.
    • Precision: Mean recoveries of 84-114% with RSDr from 2% to 14% [8].
Protocol 3: Integrated IMS-MS/MS and MicroED for Absolute Configuration

A 2025 pre-print presents a cutting-edge integrated approach for structural elucidation at the sub-µg scale [9].

  • Workflow: Combination of Ion Mobility Spectrometry (IMS)-HRMS-MS/MS with Microcrystal Electron Diffraction (MicroED).
  • Method: IMS separates ions by their size and shape (collision cross-section, CCS), providing an additional dimension of structural information. Tandem MS generates fragmentation patterns. These data are processed with CCS predictors and fragmentation chemistry models [9].
  • Outcome: The structural insights from IMS-HRMS-MS/MS were comparable to MicroED, and the techniques provided complementary information for robust structural elucidation [9].

Key Considerations for Method Development

  • Platform Choice: The choice between QQQ and HRMS is fundamental. Use triple quadrupole (QQQ) for sensitive, precise targeted quantitation of known compounds. Use HRMS for discovery, unknown screening, and structural elucidation [3].
  • Chromatography is Key: The LC (or IC) method must be optimized for your compounds. Use reversed-phase (e.g., C18) for broad applications, and HILIC or IC for very polar compounds [6] [8] [3].
  • Mitigate Matrix Effects: Use stable-isotope labeled internal standards, optimize sample clean-up (e.g., SPE), and employ matrix-matched calibration where possible to ensure accuracy [3].

References

NMR chemical shift validation for cinnamates

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of NMR Validation Methods

The table below summarizes key methods applicable to the validation of organic molecules.

Method / Resource Name Type / Approach Key Application / Measured Parameters Experimental / Computational Protocol

| Validated Organic Molecules Dataset [1] | Experimental benchmark dataset | Scalar couplings (nJCH, nJHH), 1H/13C chemical shifts; for benchmarking computational methods [1] | • Measurements: IPAP-HSQMBC for nJCH; 1H multiplet simulation/C4X Assigner for nJHH [1]Validation: DFT calculations (e.g., mPW1PW91/6-311 g(dp)) to identify misassignments [1] | | NMRNet [2] | Deep Learning (SE(3) Transformer) | Prediction of chemical shifts (H, C, F) from 3D structure [2] | • Process: Pre-training on large unlabeled dataset, then fine-tuning for specific shift prediction tasks [2]Input: Requires 3D structural information of the molecule [2] | | Relativistic DFT [3] | Quantum Mechanical Calculation | Calculation of NMR chemical shifts and shielding tensors, crucial for atoms near heavy elements [3] | • Software: ADF (e.g., in AMS package) [3]Level of Theory: Hybrid functional (e.g., PBE0) with all-electron basis set (e.g., QZ4P); includes scalar relativistic and spin-orbit coupling options [3] | | ARECA [4] | Probabilistic Validation (Protein-focused) | Validates protein chemical shift assignments using NOESY data [4] | • Input: Chemical shift assignments + 13C/15N-edited NOESY peak lists [4]Process: Compares expected vs. experimental NOESY contacts to calculate assignment probability [4] | | ANSURR [5] | Accuracy Measurement (Protein-focused) | Measures protein structure accuracy by comparing backbone rigidity from chemical shifts (RCI) vs. structure (FIRST) [5] | • Input: Backbone chemical shift assignments + 3D structure [5]Process: Calculates RCI from shifts, runs rigidity analysis (FIRST) on structure, compares via correlation and RMSD scores [5] |

Workflow for Experimental Data Collection and Validation

For a comprehensive validation, you can integrate these methods into a workflow that connects experimental data with computational analysis, as illustrated below.

The workflow shows that validation is an integrative process. Here are the detailed protocols for the key methods in the workflow:

  • Protocol for Measuring Scalar Couplings (nJCH): The benchmark dataset uses the IPAP-HSQMBC pulse sequence to measure long-range proton-carbon scalar couplings (nJCH). This method was selected as it provides an optimal balance of reliability and accuracy in nJCH measurement with efficiency of spectrometer time. The values extracted from these experiments are then validated against DFT-calculated values to identify any potential misassignments [1].

  • Protocol for DFT Calculation of Shifts: For calculating chemical shifts, a recommended protocol involves using a hybrid functional like PBE0 with a high-quality, all-electron basis set such as QZ4P. The calculation should account for relativistic effects, using at least a scalar relativistic Hamiltonian, and if heavy atoms are present, a spin-orbit coupling treatment is necessary for accurate results, especially for shielding tensors [3].

  • Protocol for Using NMRNet: To predict chemical shifts with this deep learning model, you need to provide the 3D structural information of your molecule. NMRNet uses a pre-training and fine-tuning paradigm. Once the model is fine-tuned for a specific task (e.g., shift prediction), it can be applied to new structures without retraining. The model considers the local chemical environment around each atom, which can be defined using a cutoff radius [2].

Key Considerations for Your Guide

  • Focus on Organic Molecules: The benchmark dataset [1] and NMRNet [2] are directly applicable to organic molecules like cinnamates. The protein-focused methods (ARECA [4] and ANSURR [5]) are included for conceptual completeness but may require significant adaptation.
  • Quantitative Benchmarks: When comparing methods, use the quantitative performance metrics from the sources. For instance, the benchmark dataset reports average deviations for nJCH measurements (<0.4 Hz) [1], while NMRNet's accuracy can be assessed by the correlation and error rates between its predicted shifts and experimental findings [2].
  • Acknowledge the Gap: It is important to state in your guide that while these methods and datasets provide a robust framework, a study performing a direct, comparative validation of them specifically on cinnamate compounds has not been published. Your guide would be filling this niche.

References

Efficacy of Essential Oils Against Uredospore Germination

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data on the efficacy of various plant essential oils in inhibiting the germination of Puccinia kuehnii uredospores, the fungus responsible for orange rust in sugarcane [1].

Essential Oil Concentration (ppm) Inhibitory Effect on Germination Notes on Efficacy
Zingiber officinale (Ginger) 500 Visible inhibition Most effective essential oil at all tested concentrations.
1000 Strong inhibition
2000 Best inhibitory effect
Cymbopogon citratus (Lemongrass) 500 Visible inhibition Recorded among the most effective IC50 and IC90 values.
1000 Strong inhibition
2000 Best inhibitory effect
Ocimum gratissimum L. 500 Visible inhibition Effective, but less so than Z. officinale and C. citratus.
1000 Strong inhibition
2000 Best inhibitory effect

Key Findings: The study concluded that all tested essential oils had a dose-dependent inhibitory effect on uredospore germination. A concentration of 2000 ppm was the most effective for all oils, with Zingiber officinale being the most potent [1].

Experimental Protocol for In Vitro Germination Assay

The quantitative data in the table above was generated using the following standardized methodology [1]. You can adapt this protocol for evaluating other anti-fungal agents.

  • Pathogen Material Collection: Collect 137 samples of sugarcane leaves showing visible symptoms of orange rust (uredia/pustules).
  • Sample Preparation: Cut the infected leaves into 10 cm long fragments. Dry them in an oven at 28°C for 72 hours to preserve the uredospores.
  • Uredospore Germination:
    • Place the leaf fragments in test tubes containing 20 mL of sterile distilled water.
    • To test the efficacy of agents, incorporate the desired concentration (e.g., 500, 1000, 2000 ppm) of the essential oil into the sterile distilled water. Add a drop of Tween 20 to facilitate oil miscibility.
    • Incubate the tubes in the dark at 22°C for 14 hours to facilitate uredospore germination.
  • Microscopic Observation & Data Collection:
    • After incubation, collect uredospores from the leaf pustules using a scalpel.
    • Place them in a drop of water on a microscope slide and cover with a coverslip.
    • Make three separate observations per sample at 40x magnification, counting a set of fifty spores per observation.
    • A uredospore is considered germinated when the length of its germ tube is greater than or equal to the spore's diameter.
  • Data Calculation: Calculate the germination rate (Tg) for each sample using the formula: Tg = (n / N) × 100, where n is the number of germinated uredospores and N is the total number of observed uredospores (50).

Visualizing the Experimental Workflow

The diagram below outlines the key steps of the experimental protocol, providing a clear overview of the process from sample collection to data analysis.

Start Start: Collect infected sugarcane leaves P1 Prepare leaf samples (10 cm fragments) Start->P1 P2 Dry samples at 28°C for 72 hours P1->P2 P3 Incubate fragments in test tubes with sterile water & treatment P2->P3 P4 Incubate in dark at 22°C for 14 hours P3->P4 P5 Microscopic observation at 40x magnification P4->P5 P6 Count germinated vs. total spores P5->P6 End Calculate germination rate P6->End

Research Context and Limitations

  • Biological Focus: The available data primarily covers biological control agents (essential oils). Information on the efficacy of specific synthetic chemical fungicides in direct comparison to these natural alternatives was not found in the current search.
  • In Vitro Limitation: The provided protocol is for in vitro (lab-based) testing. Results can indicate direct anti-fungal activity but do not account for the complex interactions that occur in a living plant (in vivo) or field environment.
  • Germination Basics: Successful uredospore germination and host infection are highly dependent on environmental factors. Key conditions include an optimum temperature of around 18°C, and for some rusts, light is required for the formation of a penetration peg after the initial germ tube and appressorium develop [2].

References

Comparative Performance of Docking Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate quantitative data from a multidimensional evaluation study published in Chemical Science (2025), which assessed various docking methods across several critical benchmarks [1].

Table 1: Docking Accuracy and Physical Validity on Benchmark Datasets [1]

This table shows the percentage of successful docking cases across different datasets. "PB-valid" indicates poses that are physically plausible, and "Combined Success" is the fraction of predictions that are both accurate (RMSD ≤ 2 Å) and PB-valid.

Method Type Astex Diverse Set (RMSD ≤ 2 Å / PB-valid / Combined) PoseBusters Set (RMSD ≤ 2 Å / PB-valid / Combined) DockGen Set (RMSD ≤ 2 Å / PB-valid / Combined)
Glide SP Traditional 85.88% / 97.65% / 84.71% 74.77% / 97.20% / 73.83% 68.14% / 94.69% / 65.04%
AutoDock Vina Traditional 72.94% / 96.47% / 71.76% 58.41% / 95.79% / 57.48% 51.95% / 93.81% / 49.61%
Interformer Hybrid 83.53% / 84.12% / 72.94% 72.43% / 77.57% / 60.28% 64.34% / 76.36% / 51.55%
SurfDock Generative Diffusion 91.76% / 63.53% / 61.18% 77.34% / 45.79% / 39.25% 75.66% / 40.21% / 33.33%
DiffBindFR (MDN) Generative Diffusion 75.29% / 58.24% / 47.06% 50.93% / 47.20% / 33.88% 30.69% / 47.09% / 18.52%
KarmaDock Regression-based 43.53% / 52.94% / 25.88% 28.97% / 37.85% / 16.36% 21.32% / 33.72% / 10.85%

Table 2: Key Findings and Recommended Use Cases [1]

Method Category Key Strengths Key Limitations Ideal Application Context
Traditional Methods (Glide SP, AutoDock Vina) High physical plausibility; Robust generalization; Proven reliability Computationally intensive; Limited pose accuracy vs. best AI Default choice for reliability, especially on novel targets
Generative Diffusion Models (SurfDock, DiffBindFR) Superior pose prediction accuracy; High structural precision Lower physical plausibility; Poor recovery of key interactions Pose prediction on targets with high similarity to training data
Regression-based Models (KarmaDock, GAABind) Fast prediction speed Lowest physical validity; Often produces chemically invalid structures Applications where speed is prioritized over structural detail
Hybrid Methods (Interformer) Good balance between accuracy and physical validity Search efficiency can be limited Scenarios requiring a balance of AI power and physical constraints

Experimental Protocols and Methodologies

To ensure the reproducibility and credibility of the comparative data, here are the detailed methodologies from the key studies cited.

1. Multidimensional Docking Evaluation Protocol [1] This protocol was used to generate the data in Tables 1 and 2.

  • Evaluated Methods: The study compared traditional methods (Glide SP, AutoDock Vina), generative diffusion models (SurfDock, DiffBindFR, DynamicBind), regression-based models (KarmaDock, GAABind, QuickBind), and a hybrid method (Interformer).
  • Benchmark Datasets: Three datasets were used for evaluation:
    • Astex Diverse Set: Known protein-ligand complexes for testing on familiar structures [1].
    • PoseBusters Benchmark Set: Complexes not used in training any model, testing generalization to "unseen" complexes [1].
    • DockGen Dataset: Features novel protein binding pockets, testing generalization to challenging, real-world scenarios [1].
  • Performance Metrics:
    • Pose Accuracy: Measured by the percentage of cases where the Root-Mean-Square Deviation (RMSD) between the predicted pose and the experimental structure is ≤ 2 Å [1].
    • Physical Validity: Assessed using the PoseBusters toolkit, which checks for chemical and geometric consistency (e.g., bond lengths, steric clashes) [1].
    • Combined Success Rate: The fraction of predictions that are both accurate (RMSD ≤ 2 Å) and physically valid (PB-valid) [1].

2. Virtual Screening Workflow for Hit Identification [2] This protocol is commonly used in drug discovery to identify potential inhibitors from large compound libraries. The workflow is visualized in the diagram below.

Virtual Screening Workflow Start Start: Library of 460,000 Compounds PrepProt Protein Preparation (Protein Preparation Wizard) Start->PrepProt PrepLig Ligand Preparation (LigPrep, Epik) Start->PrepLig HTVS High-Throughput Virtual Screening (HTVS) PrepProt->HTVS PrepLig->HTVS SP Standard Precision (SP) Docking HTVS->SP XP Extra Precision (XP) Docking SP->XP Analysis Post-Docking Analysis (Glide Score, MM-GBSA) XP->Analysis Hits Top Hit Compounds Analysis->Hits

The specific steps involved are [2]:

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). It is then prepared using tools like Schrödinger's Protein Preparation Wizard, which involves adding hydrogens, assigning bond orders, optimizing hydrogen bonds, and performing restrained energy minimization [2].
  • Ligand Preparation: A library of small molecules (e.g., the NCI library) is prepared. This includes generating 3D structures, possible ionization states at physiological pH (e.g., using Epik), and low-energy conformers [2].
  • Receptor Grid Generation: A grid box is defined around the coordinates of the known binding site in the prepared protein structure [2].
  • Multi-Stage Docking: The prepared ligands are docked using a multi-tiered approach to balance computational cost and accuracy:
    • High-Throughput Virtual Screening (HTVS): Rapid initial filtering of the entire library [2].
    • Standard Precision (SP): More accurate docking of the top compounds from HTVS [2].
    • Extra Precision (XP): Detailed and computationally intensive docking of the most promising hits from SP to generate the final poses and scores [2].
  • Post-Docking Analysis: The top-ranked poses are analyzed based on their docking scores (e.g., Glide Score) and estimated binding affinities (e.g., using MM-GBSA calculations). The best candidates are selected as "hits" for further experimental validation [2].

Interpretation of Performance Trends

The data reveals several critical trends that can guide method selection [1]:

  • The AI Trade-off: While deep learning methods like SurfDock excel in raw pose prediction accuracy, they often do so at the cost of physical plausibility. They may generate poses with minor deviations (good RMSD) but with unrealistic bond lengths, angles, or steric clashes [1].
  • The Robustness of Traditional Methods: Glide SP and AutoDock Vina consistently produce the most physically valid structures. This makes them exceptionally reliable, especially for novel targets where AI models may generalize poorly [1].
  • Generalization is a Key Challenge: The performance of most deep learning methods significantly drops on the DockGen dataset (novel pockets) compared to the Astex set (known complexes). This highlights a critical limitation in their current applicability to real-world drug discovery for unprecedented targets [1].
  • Hybrid Methods Offer a Balanced Path: Interformer, which integrates AI-driven scoring with traditional conformational search, strikes a commendable balance between the high accuracy of AI and the physical realism of traditional methods [1].

Recommendations for Practitioners

To effectively leverage molecular docking in your research, consider the following strategies:

  • Validate Your Protocol: Always test your chosen docking method on a set of known protein-ligand complexes for your target of interest to establish its performance baseline before proceeding with virtual screening [3].
  • Use an Ensemble Approach: Relying on a single method can be risky. For critical projects, use multiple docking programs or scoring functions to see if they converge on a similar prediction, which increases confidence in the results [3].
  • Prioritize Physical Plausibility: A docked pose is a hypothesis. Carefully inspect the top-ranked poses for key interactions (H-bonds, pi-stacking), realistic chemistry, and the absence of severe steric clashes, rather than relying solely on the best docking score [1] [3].
  • Context is King: Let your project goals guide your choice.
    • For maximum pose accuracy on targets similar to well-studied proteins, a generative diffusion model like SurfDock is a strong candidate [1].
    • For virtual screening on a novel target or when physical realism is paramount, a traditional method like Glide SP or a hybrid like Interformer is more reliable [1].

References

isomer specificity in biological activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Isomers in Biology

Isomers are molecules with the same molecular formula but different structural arrangements, which can lead to distinct biological activities. The table below summarizes the primary types of isomers relevant to biological activity validation [1].

Isomer Type Distinguishing Relationship Impact on Biological Activity
Constitutional Isomers [1] Same molecular formula, different atom connectivity. Profoundly different physical properties and chemical reactivity; can function as entirely different molecules in biological systems [1].
Stereoisomers [1] Same atom connectivity, different spatial arrangement. Dramatic differences in how they interact with biological targets like enzymes and receptors; one enantiomer may be therapeutic while another is inactive or harmful [1].
Enantiomers [1] Stereoisomers that are non-superimposable mirror images.
Diastereomers [1] Stereoisomers that are not mirror images.

Experimental Strategies for Isomer-Specific Analysis

Cutting-edge research employs sophisticated chemical and physical techniques to differentiate isomers.

1. Chemical Proteomics for Constitutional Isomers A 2024 study developed a method to specifically profile protein lysine 5-hydroxylation (5-Hyl), a constitutional isomer of other hydroxylysines [2].

  • Core Principle: Uses periodate oxidation to selectively target the vicinal diol structure in 5-Hyl, converting it to an aldehyde. This aldehyde is then captured for enrichment and analysis, differentiating it from 4- or 3-hydroxylysine [2].
  • Workflow Summary:
    • Oxidation: Treat protein samples with periodate to convert 5-Hyl side chains to aldehydes.
    • Enrichment: Conjugate the aldehydes to hydrazide-functionalized beads.
    • Release & Identification: Release the captured peptides and identify the 5-Hyl sites using LC-MS/MS [2].
  • Application: This method identified over 1,600 endogenous 5-Hyl sites in human cells and validated JMJD6 enzyme substrates, demonstrating its system-wide capability [2].

The following diagram illustrates this chemical proteomics workflow:

ProteinSample Protein Sample (Contains 5-Hyl) Oxidation Periodate Oxidation ProteinSample->Oxidation AldehydeForm Aldehyde-Tagged 5-Hyl Oxidation->AldehydeForm Enrichment Enrichment with Hydrazide Beads AldehydeForm->Enrichment Release Release with Methoxyamine Enrichment->Release MS_Analysis LC-MS/MS Analysis Release->MS_Analysis Results Identified 5-Hyl Sites MS_Analysis->Results

2. Physical Separation for Conformers (Stereoisomers) A 2022 study used electrostatic deflection to separate and study conformers of 3-aminophenol [3].

  • Core Principle: Exploits differences in the permanent dipole moment of conformers (e.g., syn and anti). In an electrostatic field, conformers are physically deflected by different amounts, enabling spatial separation [3].
  • Workflow Summary:
    • Generation: Create a supersonic molecular beam containing a mixture of conformers.
    • Spatial Separation: Pass the beam through an electrostatic deflector, which separates conformers based on their dipole moments.
    • Spectroscopic Analysis: Use a tunable laser to perform Resonance-Enhanced Multi-Photon Ionization (REMPI) spectroscopy on the purified conformers [3].
  • Application: This method trivially and unambiguously assigned spectral lines to specific 3-aminophenol conformers without double-resonance lasers or theoretical calculations [3].

The following diagram illustrates this physical separation workflow:

Sample Molecular Beam (Mixture of Conformers) Deflector Electrostatic Deflector Sample->Deflector SeparatedBeam Spatially Separated Conformer Beams Deflector->SeparatedBeam Probe Laser Probe (REMPI Spectroscopy) SeparatedBeam->Probe PureSpectra Conformer-Pure Spectra Probe->PureSpectra

A Guide to Visualizing Pathways with Graphviz

To create clear and effective diagrams for your guides, here are some key Graphviz tips based on your requirements and official documentation:

  • Use HTML-like Labels for Formatting: For node labels with bold text, different colors, or multiple lines, use HTML-like labels (label=< ...
    >
    ) with shape="plain" or shape="none" [4] [5]. This is more flexible than the older shape=record [5].
  • Ensure Text-Color Contrast: When setting a node's fillcolor, always explicitly set its fontcolor to a high-contrast value from your palette (e.g., #202124 text on a #F1F3F4 background) [4].
  • Leverage Color Schemes: Graphviz supports colorscheme attributes. You can define a custom, color-blind-friendly palette using the colorscheme attribute, though this requires careful mapping of your specified hex codes [6].
  • Space Edge Labels Clearly: Use the labeldistance attribute (e.g., labeldistance=2.5) on edges to ensure a clear gap between the label text and the line [4].

Questions to Explore Further

The field of isomer-specific analysis is advancing rapidly. You might find value in exploring these areas:

  • Technique Comparison: A direct comparison of the throughput, sensitivity, and required instrumentation of chemical vs. physical separation methods.
  • Broader Applications: How these techniques are being applied to other challenging isomer systems, such as diastereomers of complex natural products or pharmaceutical intermediates.
  • Integrated Workflows: The development of end-to-end workflows that combine chemical labeling, separation, and advanced data analysis for a comprehensive view of isomer-specific biological activity.

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

222.08920892 Da

Monoisotopic Mass

222.08920892 Da

Heavy Atom Count

16

Other CAS

5396-64-5

Wikipedia

Methyl-3,4-dimethoxycinnamate

Dates

Last modified: 09-14-2023

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